molecular formula C10H15NO3 B183016 tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 156496-89-8

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B183016
CAS No.: 156496-89-8
M. Wt: 197.23 g/mol
InChI Key: LAOFVVUJCGMSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOFVVUJCGMSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453426
Record name tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156496-89-8
Record name tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic utility of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This heterocyclic compound, featuring a dihydropyridinone core protected by a tert-butoxycarbonyl (Boc) group, is a valuable intermediate in medicinal chemistry and organic synthesis. Its strategic combination of an α,β-unsaturated ketone (enone) system and an acid-labile protecting group offers a versatile platform for constructing more complex molecular architectures. This guide delves into its structural characteristics, spectroscopic signature, key reactive sites, and practical considerations for its use in a laboratory setting, aiming to equip researchers with the foundational knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

Nomenclature and Identification

The structure is systematically named this compound. It is also commonly found under synonyms such as tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate.[1][2] For clarity and consistency, this guide will utilize the former nomenclature.

IdentifierValueSource
CAS Number 156496-89-8[1][2][3]
Molecular Formula C₁₀H₁₅NO₃[1][2][3]
Molecular Weight 197.23 g/mol [1][3]
InChI Key LAOFVVUJCGMSJG-UHFFFAOYSA-N[1][3]
Core Structural Features

The molecule's reactivity is dictated by three primary structural components:

  • A Dihydropyridinone Ring: A six-membered heterocyclic core containing nitrogen.

  • An α,β-Unsaturated Ketone (Enone): The conjugated system comprising the C3-C4 double bond and the C5-carbonyl group is the principal site for nucleophilic attack.

  • An N-Boc Protecting Group: The tert-butoxycarbonyl group modulates the reactivity of the ring nitrogen and allows for its selective deprotection under acidic conditions.[4][5]

Caption: Molecular structure of the title compound.
Physicochemical Properties

The compound is typically a solid and requires specific storage conditions to ensure its stability.

PropertyValue / DescriptionSource
Physical Form Solid or semi-solid
Boiling Point (Predicted) 299.2 ± 39.0 °C[2]
Density (Predicted) 1.130 ± 0.06 g/cm³[2]
Storage Temperature -20°C or 2-8°C, sealed in dry conditions, under nitrogen[1]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (Carbamate)~1700 - 1725Strong, sharp stretch from the Boc group carbonyl.[7]
C=O (Ketone, Enone)~1670 - 1690Strong stretch, frequency lowered by conjugation.[6]
C=C (Alkene)~1610 - 1645Stretch from the conjugated double bond.
C-H (Aliphatic)~2850 - 2980Stretches from CH₂ and tert-butyl groups.[6]
C-O (Carbamate)~1160Strong stretch.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyridinone ring and a prominent singlet for the Boc group.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc)~1.5Singlet9H
-CH ₂- (Ring)~2.4 - 4.1Multiplets4H (total)
=CH - (Ring)~5.5 - 7.0Multiplets2H (total)

¹³C NMR: The carbon spectrum will feature two signals in the carbonyl region and distinct peaks for the aliphatic, olefinic, and tert-butyl carbons.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃ (Boc)~28
-C (CH₃)₃ (Boc)~80
Ring C H₂~30 - 50
Olefinic C H~120 - 140
C =O (Ketone)~195 - 200
C =O (Carbamate)~154
Mass Spectrometry

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-56 Da) or isobutylene, a hallmark of Boc-protected compounds.

Chemical Reactivity and Stability

The compound's reactivity is a synthesis of its three key functional components, making it a versatile synthetic tool.

The N-Boc Protecting Group: An Acid-Labile Handle

The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[4] Its primary role is to temporarily deactivate the nitrogen's nucleophilicity and basicity.

The critical chemical property of the Boc group is its facile cleavage under anhydrous acidic conditions.[5] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used.

Caption: General workflow for N-Boc deprotection.

Exemplary Protocol: N-Boc Deprotection

  • Objective: To remove the N-Boc group to liberate the secondary amine.

  • Rationale: This protocol uses trifluoroacetic acid, a strong acid that efficiently protonates the carbamate, initiating its decomposition into stable, volatile byproducts (CO₂ and isobutylene) and the desired amine salt. DCM is a common, inert solvent for this transformation.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

    • The resulting residue, the trifluoroacetate salt of the deprotected amine, can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

The α,β-Unsaturated Ketone System: A Target for Nucleophiles

The enone moiety is a classic Michael acceptor. This system is polarized, creating an electrophilic center at the β-carbon (C4) in addition to the carbonyl carbon (C5). This allows for conjugate addition reactions with a wide range of soft nucleophiles.

Sources

An In-Depth Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key heterocyclic building block, has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a dihydropyridinone core with a strategically placed Boc protecting group, render it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed characterization, and pivotal role in the development of novel therapeutics, particularly in the realm of oncology. The dihydropyridinone motif is a privileged scaffold, appearing in numerous biologically active compounds, and the title compound serves as a readily accessible and versatile starting material for the elaboration of this core structure.

Physicochemical Properties and Structural Confirmation

The IUPAC name for the topic compound is This compound . It is also known by its synonym, tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate.

PropertyValue
CAS Number 156496-89-8
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Light yellow to yellow solid
Boiling Point 299.2±39.0 °C (Predicted)
Density 1.130±0.06 g/cm³ (Predicted)
pKa -1.95±0.20 (Predicted)

Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the readily available starting material, N-Boc-4-piperidone. The overall strategy involves the introduction of a double bond in conjugation with the ketone, which is achieved through an alpha-bromination followed by a dehydrobromination reaction.

Experimental Protocol

Step 1: α-Bromination of tert-Butyl 4-oxopiperidine-1-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as diethyl ether.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to control the selectivity of the bromination and minimize side reactions.

  • Reagent Addition: While stirring vigorously, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of ammonium acetate (0.1 equivalents). The ammonium acetate acts as a source of acidic protons to catalyze the enolization of the ketone, which is the reactive species in the bromination.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude 3-bromo-1-Boc-piperidin-4-one as a yellow oil. This crude product is often used in the next step without further purification.

Step 2: Dehydrobromination to form this compound

  • Reaction Setup: Dissolve the crude 3-bromo-1-Boc-piperidin-4-one in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), to the solution. The base is essential for promoting the elimination of hydrogen bromide.

  • Heating: Heat the reaction mixture to a temperature that facilitates the elimination reaction, typically around 80-100 °C. The exact temperature may require optimization.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.

Mechanistic Rationale

The synthesis hinges on two key transformations, each with a well-understood mechanism that guides the choice of reagents and conditions.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Dehydrobromination start N-Boc-4-piperidone step1_reagents NBS, NH₄OAc Diethyl Ether, 0-5°C step1_product tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate start->step1_product step1_reagents->step1_product Acid-catalyzed enolization followed by bromination step2_reagents Li₂CO₃ DMF, Heat step2_product This compound step1_product->step2_product step2_reagents->step2_product E2 Elimination

Synthetic workflow for the target compound.

Mechanism of α-Bromination:

The acid-catalyzed α-halogenation of a ketone proceeds through an enol intermediate. The ammonium acetate provides a mild acidic environment to protonate the carbonyl oxygen, increasing the acidity of the α-protons. A base (which can be the acetate ion or another molecule of the starting material) then removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to form the α-bromo ketone.[2][3]

Mechanism of Dehydrobromination:

The formation of the α,β-unsaturated ketone occurs via an E2 elimination mechanism. The base (carbonate ion) abstracts the acidic proton at the α'-position (C6), and simultaneously, the electrons from the C-H bond move to form the C=C double bond, and the bromide ion departs as the leaving group. The use of a polar aprotic solvent like DMF facilitates this bimolecular elimination reaction.

Spectroscopic Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques.

Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.04 (s, 1H), 6.16-6.20 (m, 1H), 4.24 (s, 2H), 4.11 (s, 2H), 1.48 (s, 9H)
¹³C NMR (Predicted)δ (ppm): 197.0 (C=O, ketone), 154.0 (C=O, carbamate), 145.0 (C=C), 125.0 (C=C), 81.0 (quaternary C of Boc), 50.0 (CH₂), 45.0 (CH₂), 28.0 (CH₃ of Boc)
FT-IR (Predicted)ν (cm⁻¹): ~2978 (C-H, aliphatic), ~1700 (C=O, carbamate), ~1680 (C=O, α,β-unsaturated ketone), ~1620 (C=C)
LC-MS (ESI+)m/z: 220 [M+Na]⁺, 142 [M+H - C₄H₈]⁺

Application in Drug Discovery: A Gateway to PI3K Inhibitors

A significant application of this compound is its use as a crucial intermediate in the synthesis of small molecule inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[4][5] The dihydropyridinone scaffold can be further elaborated to generate potent and selective PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway and Therapeutic Intervention

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4] In many cancers, mutations in components of this pathway lead to its constitutive activation, promoting tumorigenesis.[6] Small molecule inhibitors that target key kinases in this pathway, such as PI3K, are therefore of great interest in oncology drug development.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Dihydropyridinone-based PI3K Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a representative drug.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.

Always consult the Safety Data Sheet (SDS) for the most current and complete safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its strategic functionalization, makes it an attractive intermediate for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of scaffolds for potent PI3K inhibitors underscores its importance in the development of targeted cancer therapies. This guide provides a foundational understanding of this key compound, empowering researchers to leverage its potential in their drug discovery and development endeavors.

References

  • CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents. (n.d.).
  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google Patents. (n.d.).
  • WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents. (n.d.).
  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved January 21, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzopyrimidin-4(3h)-ones as pi3k inhibitors - Patent WO-2023239710-A1 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (n.d.). Retrieved January 21, 2026, from [Link]

  • Molecular Structure, FT-IR, NMR (13C/1H), UV–Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (n.d.). Retrieved January 21, 2026, from [Link]

  • 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

CAS number for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its critical applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Core Chemical Identity

This compound, identified by the CAS Number 156496-89-8 , is a functionalized piperidine derivative.[][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability and allows for controlled, regioselective reactions, while the enone functionality within the ring system serves as a versatile handle for a wide array of chemical transformations. Its structure is a cornerstone for building molecular complexity, making it a valuable intermediate in synthetic organic chemistry.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 156496-89-8[][2]
Molecular Formula C₁₀H₁₅NO₃[][2][3]
Molecular Weight 197.23 g/mol [][2][3]
IUPAC Name tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate[][2]
Synonyms tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate, tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate[][2][3]
Boiling Point 299.2 ± 39.0 °C (Predicted)[3]
Density 1.130 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature -20°C, stored under nitrogen, sealed in dry conditions[3]
InChI Key LAOFVVUJCGMSJG-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic strategy begins with a commercially available piperidine derivative, such as 4-hydroxypiperidine. The chosen pathway leverages standard, well-understood organic transformations, ensuring reproducibility.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process: 1) Protection of the amine, 2) Oxidation of the alcohol to a ketone, and 3) Introduction of unsaturation to form the final enone system.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: α,β-Unsaturation A 4-Hydroxypiperidine B tert-Butyl 4-hydroxypiperidine-1-carboxylate A->B (Boc)₂O, Base (e.g., TEA) THF, 0°C to rt C tert-Butyl 4-oxopiperidine-1-carboxylate B->C PCC or Dess-Martin Periodinane, DCM D tert-Butyl 5-oxo-5,6-dihydropyridine- 1(2H)-carboxylate (Target) C->D 1. α-Bromination (e.g., Br₂, AlCl₃) 2. Elimination (e.g., Li₂CO₃, LiBr, DMF)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in tetrahydrofuran (THF, 5 mL/g) at 0°C, add triethylamine (TEA, 1.5 eq.).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor reaction completion by TLC (e.g., 30% EtOAc/Hexanes).

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used without further purification.

Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

  • Dissolve the crude product from Step 1 in dichloromethane (DCM, 10 mL/g).

  • Add pyridinium chlorochromate (PCC, 1.5 eq.) portion-wise at room temperature. The choice of an anhydrous oxidant like PCC is critical to prevent side reactions.

  • Stir the mixture vigorously for 4-6 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to yield pure tert-butyl 4-oxopiperidine-1-carboxylate.[4]

  • Validation: Confirm structure by ¹H NMR and Mass Spectrometry (MS).

Step 3: Synthesis of this compound

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in THF/ether (1:1 mixture).[4]

  • Cool the solution to 0°C and add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).[4]

  • Add bromine (Br₂, 1.0 eq.) dropwise. The Lewis acid catalyst activates the ketone for electrophilic α-halogenation. Stir at 0°C for 18 hours.[4]

  • Filter the resulting solid (the α-bromo ketone intermediate).

  • Dissolve the crude bromo-ketone in dry dimethylformamide (DMF). Add lithium bromide (LiBr, 6.0 eq.) and lithium carbonate (Li₂CO₃, 6.0 eq.).[4]

  • Heat the mixture to 75°C for 3 hours to induce elimination of HBr, forming the α,β-unsaturated system.[4]

  • Cool to room temperature, extract with ethyl acetate, wash combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography.

  • Final Validation: Confirm the structure, purity (>97%), and identity of the target compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Development

The dihydropyridinone core is a privileged scaffold in medicinal chemistry. Its true value lies in its role as a versatile intermediate for creating complex molecular architectures.

A Key Intermediate for Bioactive Molecules

This compound is a precursor for a variety of small molecules, particularly those targeting signal transduction pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[5] The enone system is an excellent Michael acceptor, allowing for the covalent attachment of nucleophilic residues in enzyme active sites or the addition of various substituents to build molecular diversity.

G A tert-Butyl 5-oxo-5,6-dihydropyridine- 1(2H)-carboxylate B Michael Addition (e.g., with thiols, amines) A->B C Suzuki/Heck Coupling (after conversion to vinyl halide/triflate) A->C D Reductive Amination A->D E Diverse Library of Drug-Like Scaffolds B->E C->E D->E F PI3K/mTOR Inhibitors E->F G CDK Inhibitors E->G H Other Kinase Inhibitors E->H

Caption: Role as a key intermediate in drug discovery.

The ability to functionalize the ring at multiple positions makes it an ideal starting point for generating libraries of compounds for high-throughput screening. For example, its derivatives have been incorporated into bifunctional molecules for targeted protein degradation and inhibitors of cyclin-dependent kinases (CDKs).[6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance with the following GHS warnings.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Respiratory IrritationH335May cause respiratory irritation[2]

Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen).[3]

Conclusion

This compound (CAS: 156496-89-8) is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, coupled with versatile reactivity, provides chemists with a reliable and powerful platform for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, properties, and handling is paramount for any research program aiming to leverage its synthetic potential to develop next-generation therapeutics.

References

  • PubChem. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • Google Patents.
  • IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • PubChem. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • Der Pharma Chemica. Design, synthesis and biological evaluation of substituted.... [Link]

  • PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • NIH. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

Sources

Molecular weight of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, outlines a detailed synthetic protocol with mechanistic insights, and discusses its applications as a key intermediate in the development of targeted therapeutics, particularly in oncology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work. We will cover its synthesis, characterization, safety protocols, and strategic utility, grounded in authoritative references to ensure scientific integrity and practical applicability.

Compound Identification and Physicochemical Profile

This compound is a Boc-protected piperidinone derivative. The presence of the enone functionality, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate. The Boc group provides stability under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.

Molecular Structure:

The core chemical and physical properties of the compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 197.23 g/mol [][2][3][4]
Molecular Formula C₁₀H₁₅NO₃[][2][3]
CAS Number 156496-89-8[][2][3][4]
IUPAC Name tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate[][3]
Common Synonyms tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate[][4]
Predicted Boiling Point 299.2 ± 39.0 °C[4]
Predicted Density 1.130 ± 0.06 g/cm³[4]
Purity (Typical) ≥97%[2]

Synthesis and Purification Protocol

The synthesis of dihydropyridinone structures is a cornerstone of modern heterocyclic chemistry. While multiple routes can be envisioned, a common and reliable strategy involves the protection and subsequent selective oxidation of a piperidine precursor. The following protocol is a representative, multi-step synthesis adapted from methodologies reported for analogous structures[5][6].

Synthetic Workflow Overview

The workflow begins with the commercially available 4-hydroxypiperidine, proceeds through nitrogen protection and oxidation, and concludes with the introduction of unsaturation to yield the target compound. This approach is chosen for its high yields and the use of well-understood, scalable reactions.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: α-Bromination cluster_3 Step 4: Elimination A 4-Hydroxypiperidine B tert-Butyl 4-hydroxypiperidine-1-carboxylate A->B (Boc)₂O, Base C tert-Butyl 4-oxopiperidine-1-carboxylate B->C PCC or Swern Oxidation D tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate C->D Br₂, AlCl₃ E Target Compound D->E Base (e.g., Li₂CO₃)

Caption: A four-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Rationale: The protection of the secondary amine is the critical first step to prevent side reactions in subsequent oxidation steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines and the stability of the resulting carbamate.

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent mixture such as THF/water.

    • Add a base like sodium bicarbonate (NaHCO₃, 1.5 eq) to neutralize the generated acid.

    • Cool the mixture to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 eq) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected alcohol.

Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-piperidin-4-one)

  • Rationale: The conversion of the secondary alcohol to a ketone is achieved via oxidation. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, though modern, less toxic methods like Swern or Dess-Martin periodinane oxidation are also highly effective.

  • Procedure (using PCC):

    • Suspend PCC (1.5 eq) in dichloromethane (DCM).

    • Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM dropwise.

    • Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts, washing with DCM.

    • Concentrate the filtrate to yield the crude ketone, which can be purified by column chromatography.

Step 3 & 4: Synthesis of this compound

  • Rationale: This two-step, one-pot sequence first introduces a bromine atom at the alpha position to the ketone, followed by base-mediated elimination to form the α,β-unsaturated system. This is a classic method for constructing enones. The use of a Lewis acid catalyst like AlCl₃ facilitates the bromination[7].

  • Procedure:

    • Dissolve 1-Boc-piperidin-4-one (1.0 eq) in a suitable solvent like THF or diethyl ether[7].

    • Add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq)[7].

    • Cool the mixture to 0 °C and slowly add bromine (Br₂, 1.0 eq) over 30 minutes[7].

    • Stir the reaction at 0 °C for several hours.

    • For the elimination step, add a non-nucleophilic base such as lithium carbonate (Li₂CO₃) and lithium bromide (LiBr), and heat the mixture (e.g., at 75 °C in DMF) to promote the elimination of HBr[5].

    • After cooling, perform an aqueous workup, extract the product into an organic solvent, and purify by flash column chromatography to yield the final product.

Applications in Drug Discovery and Synthesis

The dihydropyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a versatile intermediate for accessing more complex molecular architectures.

Intermediate for Kinase Inhibitors

Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention[6]. Many small molecule inhibitors designed to target this pathway incorporate heterocyclic cores derived from intermediates like this compound[6]. The enone system is an excellent Michael acceptor, allowing for the covalent attachment of nucleophilic residues (e.g., cysteine) in the active site of target proteins, or it can be used as a handle for further chemical elaboration.

G A tert-Butyl 5-oxo-5,6-dihydropyridine- 1(2H)-carboxylate B Michael Addition (e.g., with thiols) A->B C Conjugate Reduction A->C D Heck / Suzuki Coupling (after conversion to vinyl halide/triflate) A->D E Complex Heterocycles (e.g., PI3K/mTOR Inhibitors) B->E C->E D->E

Caption: Role as a key intermediate for complex drug molecules.

Reagent for Enone Synthesis

The compound is explicitly cited as a reagent for the preparation of ω-alkoxy enones and α-amino enones[4]. This involves leveraging the reactivity of the dihydropyridinone core in ring-closing metathesis or other multi-step synthetic sequences to build complex acyclic or macrocyclic structures, which are valuable in natural product synthesis and materials science.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed. All operations should be conducted inside a certified chemical fume hood by trained personnel.

CategoryGuidelineSource(s)
Signal Word Warning[3]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat.
Storage Conditions Store at -20°C under a dry, inert atmosphere (e.g., nitrogen) to prevent degradation. Alternative recommendations include storage sealed in a dry place at room temperature[4]. Long-term storage at low temperature is preferred.[4]

References

  • tert-Butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate - PubChem. [Link]

  • This compound Chemical Properties - Chemdad. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives - MDPI. [Link]

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate - Atlantis Press. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - NIH. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant therapeutic agents. While the 1,4-dihydropyridine core is extensively studied, particularly for its role in L-type calcium channel modulation, emerging interest is turning towards other isomers and derivatives for novel biological applications. This technical guide focuses on the tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate scaffold, a versatile synthetic intermediate and a core for a new generation of bioactive molecules. We will explore the established activities of the broader dihydropyridine class as a predictive framework, delve into the prospective therapeutic applications of these specific derivatives, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this emerging chemical space.

Introduction: The Dihydropyridine Scaffold - A Privileged Structure

Heterocyclic compounds are the cornerstone of modern pharmacology, with nitrogen-containing rings being particularly prominent in a vast array of approved drugs.[1][2][3] Among these, the dihydropyridine nucleus has earned the status of a "privileged structure," signifying its ability to serve as a versatile scaffold for developing ligands for diverse biological targets.[4]

The 1,4-Dihydropyridine Precedent

The most well-characterized dihydropyridine derivatives are based on the 1,4-dihydropyridine ring system. These compounds are famously recognized as L-type calcium channel blockers, a critical class of drugs for managing hypertension and angina.[4][5][6] By binding to voltage-gated calcium channels on the smooth muscle cells of blood vessels, they inhibit the influx of calcium, leading to vasodilation and a reduction in blood pressure.[6][7] Beyond this canonical role, research has revealed a broad spectrum of other potential activities for dihydropyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10]

The Focus Scaffold: this compound

The subject of this guide is a specific dihydropyridine isomer featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a ketone at the 5-position. The Boc group is a staple in organic synthesis, valued for its stability and ease of removal under mild acidic conditions, making this scaffold an excellent building block for creating diverse libraries of compounds.[11][12] The placement of the oxo group and the saturation pattern distinguish it from the classical 1,4-DHP antihypertensives, suggesting that its derivatives may interact with different biological targets or exhibit novel mechanisms of action. While this specific scaffold is less mature in its biological characterization, its structural elements point toward several promising avenues of investigation, including anticancer and neuroprotective activities.

Prospective Biological Activities and Therapeutic Targets

Based on the activities of related dihydropyridinone and heterocyclic structures, we can logically project the most promising therapeutic areas for derivatives of this compound.

Anticancer Activity

A growing body of evidence supports the anticancer potential of various dihydropyridine and dihydropyrimidinone derivatives.[8][9][13][14][15] These compounds can induce cytotoxicity in cancer cell lines through mechanisms that include cell cycle arrest and the induction of apoptosis.[13][15] The 5-oxopyrrolidine scaffold, which shares structural similarities, has also yielded derivatives with potent activity against lung cancer cell lines.[16]

Plausible Mechanisms for Investigation:

  • Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases (e.g., mTOR, VEGFR-2) that are crucial for tumor growth and angiogenesis.[13][14]

  • Apoptosis Induction: Derivatives may trigger programmed cell death by modulating key proteins in the apoptotic cascade.

  • Topoisomerase Inhibition: Some complex heterocyclic systems have been shown to target DNA topoisomerases, leading to DNA damage and cell death in rapidly dividing cancer cells.[17]

Neuroprotective Effects

Oxidative stress and excitotoxicity are key pathological factors in neurodegenerative diseases.[18][19] Compounds that can mitigate these processes are of high therapeutic interest. The antioxidant properties of various indole and dihydropyridine derivatives have been well-documented.[18][19][20] Furthermore, the ability of classical dihydropyridines to modulate calcium channels, albeit in the periphery, hints at the potential for novel derivatives to interact with neuronal ion channels or other CNS targets.

Plausible Mechanisms for Investigation:

  • Antioxidant/Free Radical Scavenging: The dihydropyridine ring can participate in redox reactions, potentially neutralizing harmful reactive oxygen species (ROS) that contribute to neuronal damage.

  • Modulation of Neuronal Signaling: Derivatives could be designed to interact with CNS targets like neuronal nitric oxide synthase (nNOS) or other enzymes involved in neuro-inflammation.[20][21]

  • Inhibition of Apoptotic Pathways: By inhibiting key enzymes like caspase-3, certain compounds can prevent the execution of apoptotic cell death in neurons.[22]

Methodologies for Biological Evaluation

A systematic approach to screening is essential for elucidating the biological activity of a new chemical series. The following section provides validated, step-by-step protocols for primary screening assays relevant to the potential anticancer and enzymatic inhibitory activities of this compound derivatives.

The overall workflow for evaluating a new series of synthetic compounds follows a logical progression from broad screening to detailed mechanistic studies.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Biological Screening cluster_2 Secondary Validation & Dose-Response cluster_3 Mechanism of Action (MoA) Studies cluster_4 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Library Compound Library (Stock Solutions in DMSO) Purification->Library Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Broad Panel of Cancer Cell Lines Library->Cytotoxicity EnzymeScreen Enzyme Inhibition Assays (Target-based Screen) Library->EnzymeScreen IC50 IC50 Determination (Dose-Response Curves) Cytotoxicity->IC50 EnzymeScreen->IC50 Selectivity Selectivity Profiling (Normal vs. Cancer Cells) IC50->Selectivity MoA Apoptosis Assays Cell Cycle Analysis Enzyme Kinetics (Ki determination) IC50->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR SAR->Synthesis Iterative Design

Figure 1: Experimental workflow for the synthesis and biological evaluation of novel chemical entities.
In Vitro Cytotoxicity Assessment (Anticancer Screening)

The first step in evaluating potential anticancer activity is to measure a compound's effect on the viability and proliferation of cultured cancer cells. The MTT and SRB assays are robust, reliable, and widely adopted colorimetric methods for this purpose.[23][24][25]

Principle: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[23][26] The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[26][27]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Expert Insight: Seeding density is critical. Too few cells will yield a weak signal, while over-confluence can inhibit growth and affect drug sensitivity. This must be optimized for each cell line.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "no-cell" blanks. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration ~0.5 mg/mL).[28] Incubate for another 3-4 hours at 37°C.

    • Self-Validation: During this incubation, the formation of purple precipitate should be visible under a microscope in the viable control wells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[27][28]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[27] Measure the absorbance at 570-590 nm using a microplate reader.[26] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells after subtracting the average absorbance of the "no-cell" blanks. Plot the viability percentage against the logarithm of compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Principle: The SRB assay is a cell density-based measurement that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[24][25][29] The amount of bound dye is directly proportional to the total cellular protein mass.[25]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the treatment incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour.[30][31]

    • Expert Insight: This step fixes the cells to the plate and precipitates proteins. Adding the TCA directly to the medium avoids cell detachment that can occur if the medium is aspirated first.

  • Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye, TCA, and serum proteins.[30][31] Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well.[29][30] Incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[29][31] This step is critical for a low background signal. Air dry the plates again.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[29][30] Place the plate on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm in a microplate reader.[24][30]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Enzyme Inhibition Assays

If the derivative library is designed to target a specific enzyme, a direct inhibition assay is the most logical primary screen.

G Enzyme Enzyme (E) E_I E-I Complex (Inactive) Enzyme->E_I ES E-S Complex Enzyme->ES Substrate Substrate (S) Substrate->ES Product Product (P) Inhibitor Inhibitor (I) Inhibitor->E_I Binds to Active Site ESI E-S-I Complex (Inactive) Inhibitor->ESI Binds to Allosteric Site ES->Product ES->ESI

Sources

A Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine motif is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved therapeutics. Within this class, functionalized dihydropyridinone scaffolds have emerged as exceptionally versatile intermediates. This technical guide provides an in-depth analysis of tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 156496-89-8), a key building block whose unique chemical architecture offers medicinal chemists a powerful tool for constructing complex molecular frameworks. We will explore its strategic value, synthesis, reactivity, and pivotal role in the development of next-generation therapeutics, with a focus on its application in kinase inhibitor programs.

The Privileged Piperidine and Dihydropyridinone Scaffolds

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among them, the simple six-membered piperidine ring is one of the most ubiquitous scaffolds, found in drugs targeting a vast array of biological systems. Its success stems from its ability to adopt low-energy chair conformations, enabling precise three-dimensional projection of substituents to interact with biological targets. Furthermore, its saturated nature often imparts improved metabolic stability and desirable pharmacokinetic properties.

The introduction of unsaturation and functional handles, as seen in dihydropyridinone systems, dramatically expands the synthetic utility of the core scaffold. These "privileged structures" serve as pre-validated starting points in drug discovery, capable of binding to multiple receptor types through varied modifications. The 1,4-dihydropyridine scaffold, for instance, is famously associated with a class of L-type calcium channel blockers like Nifedipine, but its derivatives have shown a remarkable breadth of activity, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] The strategic placement of a ketone, as in this compound, creates a highly reactive and versatile intermediate primed for complex molecule synthesis.

The Strategic Value of this compound

The utility of this specific intermediate is not accidental; it is a result of a deliberate combination of functional groups that provide distinct synthetic advantages. A medicinal chemist selects this building block for its predictable reactivity and its capacity to introduce key structural features into a drug candidate.

Core Chemical Features and Predicted Reactivity

The molecule's power lies in the interplay of three key features:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group for the ring nitrogen. This allows the nitrogen to be rendered unreactive during initial synthetic transformations and enables a clean, selective deprotection under mild acidic conditions for subsequent functionalization (e.g., alkylation or arylation).

  • The Enone System: The conjugated system formed by the C4-C5 double bond and the C5-carbonyl group (an α,β-unsaturated ketone, or enone) is the primary center of reactivity. The C4 position is electron-deficient and highly susceptible to nucleophilic attack via a conjugate (Michael) addition . This reaction is one of the most powerful C-C and C-heteroatom bond-forming reactions in organic synthesis.

  • The C5-Ketone: The carbonyl group itself can undergo a range of classic chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations, providing a secondary site for molecular elaboration.

The combination of these features makes the molecule a bifunctional linchpin for building complex heterocyclic systems.

Caption: Key functional and reactive sites of the title compound.

Rationale for Use in Medicinal Chemistry

The decision to employ this intermediate is driven by several strategic considerations in drug design:

  • Rapid Assembly of Complexity: The enone moiety allows for the direct and often stereoselective introduction of complex side chains via Michael addition. This is a highly efficient method for exploring the structure-activity relationship (SAR) around the piperidine core.

  • Scaffold Hopping and Bioisosteric Replacement: The dihydropyridinone core can act as a bioisostere for other cyclic systems, allowing chemists to modify the core structure of a known active compound to improve properties like solubility, cell permeability, or metabolic stability.

  • Conformational Rigidity: Compared to a flexible piperidine ring, the partial unsaturation introduces a degree of conformational constraint. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target protein by reducing the entropic penalty of binding.

Synthesis and Manufacturing of the Core Intermediate

A reliable and scalable synthesis is paramount for any building block intended for drug development campaigns. The most common and efficient route to this compound is a straightforward oxidation of its corresponding allylic alcohol precursor.

Retrosynthetic Analysis and Key Precursors

The retrosynthesis is direct: the target enone is disconnected at the C-O double bond, leading back to the secondary alcohol, tert-butyl 5-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate (CAS 224779-27-5). This precursor is commercially available or can be synthesized from other piperidine derivatives.

Retrosynthesis Target Target Enone (CAS 156496-89-8) Precursor Allylic Alcohol Precursor (CAS 224779-27-5) Target->Precursor Oxidation

Caption: Retrosynthetic pathway for the target intermediate.

Validated Synthetic Protocol

The oxidation of the allylic alcohol is reliably achieved using Dess-Martin periodinane (DMP), a mild oxidizing agent that is highly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

Parameter Value
Starting Material tert-butyl 5-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Reagent Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Reaction Time 2-3 hours
Temperature Room Temperature
Typical Yield >98%[3]

Step-by-Step Methodology:

  • Setup: To a solution of tert-butyl 5-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the resulting mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with a nonpolar solvent such as hexane to precipitate the periodinane byproducts. Filter the solid through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure product as a pale orange or yellow solid.[3]

  • Validation: The structure of the final compound is confirmed by ¹H NMR and mass spectrometry. The ¹H NMR (in CDCl₃) should show characteristic peaks around 6.16-6.20 ppm and 7.04 ppm for the vinyl protons.[3]

This protocol is highly reproducible and provides the target compound in excellent yield and purity, making it suitable for large-scale synthesis.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolds

Role as a Versatile Building Block in Patented Drug Discovery Programs

While the dihydropyridinone core is broadly applicable, its value is clearly demonstrated in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The ATP-binding site of many kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors, and adjacent hydrophobic pockets that can be exploited to achieve potency and selectivity.

The title compound, CAS 156496-89-8, is explicitly cited as an intermediate in patents for the synthesis of novel therapeutic agents, including those targeting protein kinases.[1] Its structure is ideal for building molecules that can effectively interact with these kinase features.

Illustrative Synthetic Application: Constructing a Bioactive Core

A common strategy in kinase inhibitor design is to use a central heterocyclic core to position a hinge-binding motif and a substituent that occupies a hydrophobic pocket. The enone functionality of our intermediate is perfectly suited for this task via a Michael addition.

For example, a thiol-containing heterocycle (a common hinge-binder) can be added to the C4 position. The remaining ketone at C5 can then be used as a handle for further modification, and finally, the Boc group can be removed to attach another pharmacophoric element.

Kinase_Inhibitor_Workflow Start Intermediate (CAS 156496-89-8) Step1 Michael Addition (e.g., with R-SH) Start->Step1 Intermediate2 Thioether Adduct Step1->Intermediate2 Step2 Reaction at C5 Ketone (e.g., Reductive Amination) Intermediate2->Step2 Intermediate3 Functionalized Piperidinone Step2->Intermediate3 Step3 Boc Deprotection (e.g., with TFA) Intermediate3->Step3 Intermediate4 Free Amine Step3->Intermediate4 Step4 Final Functionalization (e.g., Arylation) Intermediate4->Step4 Final Complex Kinase Inhibitor Scaffold Step4->Final

Caption: Workflow for elaborating the intermediate into a complex kinase inhibitor scaffold.

This modular approach allows for the rapid generation of a library of diverse compounds, enabling an efficient exploration of the SAR needed to optimize potency and selectivity for a given kinase target.

Experimental Protocols: A Key Transformation

To illustrate the practical utility of this building block, the following section details a representative protocol for a key bond-forming reaction.

Protocol: Michael Addition of a Thiol Nucleophile

This protocol describes the conjugate addition of a generic thiol to the enone system, a foundational step in many synthetic routes using this intermediate.

Objective: To synthesize a tert-butyl 4-(alkylthio)-5-oxopiperidine-1-carboxylate derivative.

Materials:

  • This compound (1.0 eq.)

  • Alkanethiol (e.g., thiophenol or benzyl mercaptan) (1.1 eq.)

  • Base (e.g., triethylamine, TEA, or DBU) (1.2 eq.)

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Self-Validating Methodology:

  • Inert Atmosphere: Charge a flame-dried round-bottom flask with a magnetic stir bar and the starting enone (1.0 eq.). Seal the flask with a septum and purge with dry nitrogen.

  • Dissolution: Add anhydrous THF via syringe to dissolve the solid. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the alkanethiol (1.1 eq.) via syringe, followed by the dropwise addition of the base (1.2 eq.).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC, observing the consumption of the starting material (a UV-active spot) and the appearance of a new, typically lower Rf product spot. The reaction is usually complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: The crude product can be purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. A successful reaction is indicated by the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the added thiol moiety.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the enone system, coupled with the stability and versatility of the Boc-protected piperidine core, makes it an ideal starting point for constructing molecules of significant therapeutic potential. Its documented use in patented synthetic routes for kinase inhibitors underscores its value in modern drug discovery.[1] As the demand for novel, selective, and potent therapeutics continues to grow, the strategic application of such powerful, multifunctional building blocks will remain essential for accelerating the journey from chemical concept to clinical candidate.

References

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]

  • Sharma, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(46), 30099-30132. [Link]

Sources

The Versatile Scaffolding of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, also known as N-Boc-5,6-dihydropyridin-5-one, has emerged as a pivotal intermediate. Its unique structural motif, featuring a masked piperidone core with a reactive α,β-unsaturated ketone system, offers a wealth of opportunities for synthetic diversification. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and solubility, while the enone functionality serves as a versatile handle for a myriad of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable building block, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of a building block is fundamental to its effective utilization in the laboratory.

PropertyValueReference
CAS Number 156496-89-8[1]
Molecular Formula C₁₀H₁₅NO₃[1]
Molecular Weight 197.23 g/mol [1]
Appearance White to off-white solid
Storage Store at -20°C under a nitrogen atmosphere for long-term stability.[1]

Spectroscopic Characterization:

The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques. While the exact spectral data can vary slightly based on the solvent and instrument used, representative values are provided below based on analogous structures found in the literature.[2][3][4]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.88 (d, 1H), 5.95 (d, 1H), 4.15 (t, 2H), 2.55 (t, 2H), 1.49 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 196.5, 154.2, 148.5, 128.0, 81.5, 45.0, 35.5, 28.3.

  • FT-IR (KBr) ν (cm⁻¹): ~2978 (C-H, aliphatic), ~1700 (C=O, carbamate), ~1680 (C=O, enone), ~1620 (C=C).[4]

Synthesis of the Building Block: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved from readily available starting materials. A common and efficient route commences with the Boc-protection of 4-piperidone, followed by the introduction of unsaturation.

Experimental Protocol: Synthesis from N-Boc-4-piperidone

This two-step procedure provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of tert-Butyl 4-(phenylselanyl)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of benzeneselenenyl chloride (PhSeCl) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-phenylselanyl ketone.

Step 2: Oxidative Elimination to form this compound

  • Dissolve the α-phenylselanyl ketone (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add 30% hydrogen peroxide (H₂O₂) (2.0 eq) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Selenylation cluster_step2 Step 2: Oxidative Elimination NBoc4Pip N-Boc-4-piperidone Enolate Lithium Enolate Formation (LDA, THF, -78 °C) NBoc4Pip->Enolate Selenylation Reaction with PhSeCl Enolate->Selenylation Intermediate tert-Butyl 4-(phenylselanyl) piperidine-1-carboxylate Selenylation->Intermediate Oxidation Oxidation (H₂O₂, DCM) Intermediate->Oxidation Product tert-Butyl 5-oxo-5,6-dihydropyridine- 1(2H)-carboxylate Oxidation->Product

Caption: Synthetic workflow for this compound.

The Chemistry of a Privileged Scaffold: Key Reactions and Mechanisms

The synthetic utility of this compound stems from the reactivity of its enone system, which allows for a variety of transformations to introduce molecular complexity.

Conjugate Additions: Mastering 1,4-Addition Chemistry

The electrophilic β-carbon of the enone is highly susceptible to nucleophilic attack, making conjugate addition a cornerstone of its reactivity.[5]

  • Michael Addition: Soft nucleophiles, such as enamines, enolates, and organocuprates, readily undergo Michael or 1,4-addition to the enone system.[6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of diverse substituents at the 4-position of the piperidine ring. The choice of base and reaction conditions is critical to favor the 1,4-adduct over the 1,2-adduct.[5]

  • Organocuprate Additions: Gilman reagents (lithium dialkylcuprates) are particularly effective for the conjugate addition of alkyl and aryl groups.[8][9][10] These reactions proceed with high regioselectivity for the β-position, providing access to a wide range of 4-substituted piperidinone derivatives.

Conjugate_Addition BuildingBlock tert-Butyl 5-oxo-5,6-dihydro- pyridine-1(2H)-carboxylate Adduct 1,4-Adduct (4-Substituted Piperidinone) BuildingBlock->Adduct Conjugate Addition Nucleophile Nucleophile (e.g., R₂CuLi, Enolate) Nucleophile->Adduct

Caption: General scheme of conjugate addition to the building block.

Cycloaddition Reactions: Constructing Bicyclic Scaffolds

The double bond of the enone can participate as a dienophile in Diels-Alder reactions, providing a route to complex bicyclic and polycyclic nitrogen-containing heterocyles.[11][12]

  • [4+2] Cycloadditions: In the presence of a suitable diene, the building block undergoes a [4+2] cycloaddition to form a fused six-membered ring. The stereochemical outcome of this reaction can often be controlled by the choice of diene and reaction conditions. This strategy is particularly useful for the synthesis of alkaloid skeletons.

Reduction of the Enone System

Selective reduction of either the double bond or the carbonyl group, or both, provides access to a variety of saturated and unsaturated piperidine derivatives.

  • Catalytic Hydrogenation: Hydrogenation over a palladium catalyst (Pd/C) typically reduces the carbon-carbon double bond, yielding the corresponding saturated N-Boc-4-piperidone.

  • Hydride Reductions: Reagents such as sodium borohydride (NaBH₄) can selectively reduce the ketone to a hydroxyl group, affording an allylic alcohol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the presence of directing groups.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] this compound serves as a key precursor to a variety of biologically active molecules, particularly in the areas of antiviral and neuroactive drug discovery.

Antiviral Agents

Derivatives of dihydropyridinones have shown promise as antiviral agents. For instance, the core structure can be elaborated to target viral enzymes or interfere with viral replication processes. Recent studies have explored dihydropyrrolidones and dihydropteridone derivatives as potential inhibitors of influenza A virus and porcine deltacoronavirus (PDCoV), respectively, highlighting the potential of these scaffolds in antiviral drug development.[13][14]

Neuroactive Compounds

The piperidine ring is a common feature in many neuroactive compounds. The ability to introduce diverse substituents at various positions of the piperidine ring through the reactions of this compound makes it a valuable tool for the synthesis of libraries of compounds for screening against neurological targets. The synthesis of neuroactive alkaloids and other modulators of the central nervous system often involves intermediates derived from this building block.[15][16][17][18]

Applications cluster_applications Medicinal Chemistry Applications BuildingBlock tert-Butyl 5-oxo-5,6-dihydro- pyridine-1(2H)-carboxylate Antiviral Antiviral Agents (e.g., Influenza, Coronavirus inhibitors) BuildingBlock->Antiviral Leads to Neuroactive Neuroactive Compounds (e.g., Alkaloids, CNS modulators) BuildingBlock->Neuroactive Leads to

Caption: Medicinal chemistry applications of the building block.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in synthetic chemistry. Its combination of a stable protecting group and a reactive enone functionality provides a robust platform for the synthesis of a diverse array of piperidine-based molecules. The reactions detailed in this guide, including conjugate additions and cycloadditions, offer reliable and versatile methods for introducing molecular complexity. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in drug discovery pipelines cannot be overstated. Future research will undoubtedly uncover new and innovative applications for this valuable synthetic intermediate, further solidifying its role as a cornerstone in the synthesis of biologically active compounds.

References

  • Supporting Information for a related compound. (2019).
  • Synthesis and pharmacodynamic evaluation of Dihydropteridone derivatives against PDCoV in vivo and in vitro. (2024). PubMed. [Link]

  • Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus. (2020). PubMed. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • Michael Reaction. NROChemistry. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). PMC. [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). MDPI. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). NIH. [Link]

  • Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass)
  • Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). Chemistry of Heterocyclic Compounds.
  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (2018). Atlantis Press. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). NIH. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Neofunctionalized carbonic anhydrases in the biosynthesis of neuroactive plant alkaloids. (2022). bioRxiv. [Link]

  • Organocuprates (Gilman Reagents): How They're Made. (2016). Master Organic Chemistry. [Link]

  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Enantioselective Michael Addition. Buchler GmbH. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016).
  • A Diels Alder Reaction. YouTube. [Link]

  • Michael Addition Reaction EXPLAINED. YouTube. [Link]

  • Diels Alder Reaction. YouTube. [Link]

  • Reaction Design for the Synthesis of Neuroactive Agents. Grantome. [Link]

  • Medicinal Chemistry of Neuroactive Drugs: Designing Agents for Neurological Disorders. Hilaris Publisher. [Link]

  • Michael Addition Reaction Mechanism. YouTube. [Link]

  • Neuroactive Phytochemicals as Multi-Target Modulators of Mental Health and Cognitive Function: An Integrative Review. MDPI. [Link]

  • Bacterial neuroactive compounds produced by psychobiotics. PubMed. [Link]

  • Gilman Reagent & Organocuprates. YouTube. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the availability of versatile chemical building blocks that can be efficiently elaborated into complex molecular architectures. tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic ketone, has emerged as a pivotal intermediate in medicinal chemistry. Its unique structural features, including a reactive ketone, a protected nitrogen atom, and a vinylogous amide system, make it a highly valuable precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, synthesis, and key applications of this important synthetic tool, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Elucidation

This compound is systematically known by several names, which can often be a source of ambiguity in the scientific literature. To ensure clarity, it is crucial to recognize its common synonyms and unique identifiers.

Table 1: Nomenclature and Chemical Identifiers

IdentifierValue
Systematic Name This compound
Common Synonyms N-Boc-3-pyridone, tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate, 1-Boc-1,6-dihydropyridin-3(2H)-one, tert-Butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
CAS Number 156496-89-8
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, rendering the molecule stable under various reaction conditions while allowing for facile deprotection when required. The conjugated ketone functionality provides a handle for a multitude of chemical transformations, including nucleophilic additions and condensations.

Historical Context and Discovery

The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual emergence as a critical synthetic intermediate. Its initial preparations were likely developed in the context of larger synthetic endeavors, where its utility as a building block was recognized. The pyridinone and dihydropyridinone scaffolds are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals, including antiviral and anticancer agents.[1] This inherent biological relevance spurred the development of synthetic routes to functionalized pyridinone derivatives, with N-Boc-3-pyridone becoming a readily accessible and versatile starting material.

Synthetic Methodologies: A Practical Approach

The preparation of this compound is most commonly achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate. Several oxidation protocols can be employed, with the Dess-Martin periodinane (DMP) oxidation being a particularly mild and efficient method.[2]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Oxidation A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Reduction (e.g., NaBH4) C N-Boc-3-hydroxypiperidine B->C Boc Protection ((Boc)2O) D This compound (N-Boc-3-pyridone) C->D Oxidation (e.g., Dess-Martin Periodinane)

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Dess-Martin Oxidation of N-Boc-3-hydroxypiperidine

This protocol describes a reliable method for the synthesis of the title compound, adapted from established procedures.[2]

Materials:

  • tert-Butyl 3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of tert-butyl 3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid or oil.

Self-Validation and Causality: The use of Dess-Martin periodinane is advantageous due to its mild reaction conditions, which minimizes the risk of side reactions and is compatible with the Boc protecting group.[3] The aqueous workup with sodium bicarbonate and sodium thiosulfate is crucial for neutralizing the acetic acid byproduct of the oxidation and quenching any unreacted DMP, ensuring a clean crude product for purification.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Table 2: Physicochemical and Spectroscopic Data

PropertyValueSource
Appearance Light yellow to yellow solid or oil[2]
Boiling Point 299.2±39.0 °C (Predicted)[2]
Density 1.130±0.06 g/cm³ (Predicted)[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.04 (s, 1H), 6.16-6.20 (m, 1H), 4.24 (s, 2H), 4.11 (s, 2H), 1.48 (s, 9H)[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 195.8, 154.2, 148.5, 125.1, 81.2, 50.6, 42.9, 28.3(Typical values)
Mass Spectrum (ESI-MS) m/z 198.1 [M+H]⁺, 220.1 [M+Na]⁺[2]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold for the synthesis of medicinally relevant molecules. The dihydropyridinone core is a privileged structure found in numerous compounds with a wide range of biological activities.[1]

Applications cluster_therapeutics Therapeutic Areas A This compound (N-Boc-3-pyridone) B Antiviral Agents A->B Key Intermediate in Synthesis C Kinase Inhibitors A->C Core Scaffold for Derivatization D CNS Agents A->D Precursor to Neuroactive Compounds

Figure 2: Applications of this compound in the synthesis of various classes of therapeutic agents.

Antiviral Agents

The dihydropyridinone scaffold has been investigated for its potential antiviral activity. For instance, dihydropyrrolidones, which share structural similarities, have been identified as inhibitors of the influenza A virus.[4] The structural features of N-Boc-3-pyridone make it an attractive starting point for the synthesis of novel dihydropyridinone-based antiviral compounds.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine and related heterocyclic cores are common features in many approved and investigational kinase inhibitors.[5] The ability to functionalize the dihydropyridinone ring of this compound at multiple positions allows for the generation of libraries of compounds for screening against various kinases. The carbonyl group can be used to introduce diversity through reactions such as the Wittig reaction or aldol condensations, while the double bond can be functionalized via Michael additions or cycloadditions.

Conclusion and Future Outlook

This compound has solidified its position as a valuable and versatile building block in the medicinal chemist's toolbox. While it may not have a storied discovery in the traditional sense, its importance is underscored by its utility in the synthesis of complex and biologically active molecules. The straightforward and scalable synthetic routes to this intermediate ensure its continued accessibility. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive scaffolds will undoubtedly play a crucial role in the future of drug discovery. The continued exploration of the reactivity of N-Boc-3-pyridone and its derivatives is expected to open new avenues for the synthesis of innovative drug candidates targeting a wide range of diseases.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).
  • Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus - PubMed. (2020, August 1). Retrieved January 21, 2026, from [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed. (2017, May 15). Retrieved January 21, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23). Retrieved January 21, 2026, from [Link]

  • Synthesis and pharmacodynamic evaluation of Dihydropteridone derivatives against PDCoV in vivo and in vitro - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved January 21, 2026, from [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents. (n.d.).
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. (2025, March 14). Retrieved January 21, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]

  • Antiviral Drug Discovery - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved January 21, 2026, from [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes - PMC. (2020, August 12). Retrieved January 21, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved January 21, 2026, from [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • READDI | Advancing Antiviral Drug Discovery with AI | SAS Customers - YouTube. (2024, January 24). Retrieved January 21, 2026, from [Link]

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocol: Synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route involves the oxidation of the commercially available precursor, tert-butyl 3-hydroxy-piperidine-1-carboxylate. We present two robust and field-proven protocols: one employing the Dess-Martin Periodinane (DMP) for its mild conditions and operational simplicity, and an alternative utilizing the Swern oxidation for its high efficiency and yield. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a comparative analysis to enable the selection of the most suitable method for specific laboratory needs.

Introduction and Synthetic Overview

This compound, also known as N-Boc-3-piperidone, is a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The presence of the ketone functionality combined with the Boc-protected piperidine ring makes it a versatile scaffold for introducing molecular diversity.

The most direct and common strategy for preparing this compound is the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxy-piperidine-1-carboxylate. This transformation is a cornerstone of organic synthesis, and several reliable methods have been established. The choice of oxidant is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups in more complex substrates.

This guide will focus on two of the most effective and widely adopted oxidation methodologies.

Synthetic_Scheme cluster_main Overall Synthetic Transformation Precursor tert-butyl 3-hydroxy-piperidine-1-carboxylate Product This compound Precursor->Product Oxidation [Oxidant]

Caption: Overall synthetic scheme for the target compound.

Comparative Analysis of Oxidation Protocols

The selection of an oxidation protocol is a critical decision in the synthetic workflow. The following table summarizes the key characteristics of the two methods detailed in this guide to facilitate an informed choice.

ParameterProtocol A: Dess-Martin Periodinane (DMP)Protocol B: Swern Oxidation
Key Reagents Dess-Martin Periodinane, DCMOxalyl Chloride, DMSO, Triethylamine
Temperature Room TemperatureCryogenic (-78 °C)
Reaction Time 1–3 hours2–4 hours
Typical Yield 90–98%>95%
Advantages Mild, neutral pH, short reaction time, simple workup, high chemoselectivity.[1]High yield, reliable, aldehydes do not over-oxidize.[2]
Disadvantages Cost of reagent, potentially explosive under certain conditions.[1]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2]

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

This protocol is favored for its exceptionally mild reaction conditions and ease of execution, making it ideal for small to medium-scale synthesis and for substrates sensitive to harsh conditions.

Mechanistic Rationale

The Dess-Martin oxidation relies on a hypervalent iodine reagent. The mechanism proceeds through an initial ligand exchange between the alcohol and an acetate group on the periodinane.[1] The intermediate diacetoxyalkoxyperiodinane is then deprotonated at the α-carbon by the displaced acetate ion, which acts as a base. This triggers a fragmentation to yield the desired ketone, an iodinane byproduct, and acetic acid.[1] The entire process occurs at room temperature and neutral pH.

Materials and Equipment
  • tert-butyl 3-hydroxy-piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Step-by-Step Procedure
  • To a stirred solution of tert-butyl 3-hydroxy-piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (at a concentration of 0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the resulting suspension at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol B: Swern Oxidation

The Swern oxidation is a classic, high-yield method that is highly reliable for a vast range of substrates. It is particularly valued for its ability to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2]

Mechanistic Rationale

This procedure involves the in situ formation of an electrophilic sulfur species, typically from the reaction of dimethyl sulfoxide (DMSO) with an activator like oxalyl chloride.[2] This species reacts with the alcohol to form an alkoxysulfonium salt. The crucial step requires cryogenic temperatures (-78 °C) to maintain the stability of this intermediate.[3] A hindered, non-nucleophilic base, such as triethylamine (Et₃N), is then added. The base deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide which undergoes elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium salt.[2]

Materials and Equipment
  • tert-butyl 3-hydroxy-piperidine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride (or trifluoroacetic anhydride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, dropping funnel, low-temperature thermometer, dry ice/acetone bath.

Step-by-Step Procedure
  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a three-neck flask equipped with a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 3-hydroxy-piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise. During the addition, the formation of a thick white precipitate (triethylammonium chloride) is normal.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product. Further purification can be performed via flash chromatography if needed.

Laboratory Workflow and Safety

A standardized workflow ensures reproducibility and safety. All operations should be conducted inside a well-ventilated fume hood.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Dry Glassware under Inert Atmosphere Reagents Prepare Anhydrous Reagent Solutions Setup->Reagents Cool Cool to Required Temp. (e.g., -78°C for Swern) Reagents->Cool Addition Sequential Reagent Addition Cool->Addition Monitor Monitor via TLC Addition->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography (if required) Concentrate->Purify

Caption: General laboratory workflow for the synthesis.

Safety Precautions
  • Dess-Martin Periodinane (DMP): While generally stable, DMP can be shock-sensitive and potentially explosive, especially if impure or heated.[1][4] Handle with non-metal spatulas and avoid grinding.

  • Swern Oxidation Reagents: Oxalyl chloride is corrosive and toxic; it reacts violently with water. DMSO is readily absorbed through the skin. The reaction produces dimethyl sulfide, which is volatile and has a strong, unpleasant odor.[2] Triethylamine is flammable and corrosive. All manipulations must be performed in an efficient fume hood.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Use anhydrous solvents where specified to prevent violent quenching of reagents and side reactions.

References

  • He, M., Zhou, S., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 181(4), 1304-1313. Available at: [Link]

  • A concise synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6- dihydropyridine-1(2H)-carboxylate. (2009). ARKIVOC. Available at: [Link]

  • Zhang, R., et al. (2020). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI Catalysts. Available at: [Link]

  • Li, J., et al. (2019). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. Available at: [Link]

  • Dess–Martin periodinane. Wikipedia. Available at: [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica. Available at: [Link]

  • Swern Oxidation Procedure. Michigan State University Chemistry. Available at: [Link]

  • Synthesis method for N-Boc-3-piperidone. (2013). Google Patents. CN103204801A.
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2016). ResearchGate. Available at: [Link]

  • Synthetic method of N-t-butyloxycarboryl-3-piperidone. (2015). Google Patents. CN104447511A.
  • Dess-Martin Periodinane. Organic Syntheses. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

Sources

Experimental procedure for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the Synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic approach is centered on the selective oxidation of a commercially available precursor, tert-butyl 5-hydroxy-piperidine-1-carboxylate. We present a detailed, field-proven protocol utilizing the Dess-Martin periodinane (DMP) oxidation, chosen for its mild reaction conditions, high efficiency, and operational simplicity. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes critical safety information and characterization data to ensure reliable and reproducible results for researchers and scientists.

Introduction and Strategic Rationale

The dihydropyridinone scaffold is a privileged structure in modern pharmacology, forming the core of numerous biologically active compounds. The title compound, this compound, serves as a key intermediate, featuring a versatile enaminone moiety protected by a tert-butoxycarbonyl (Boc) group. This functional arrangement allows for a wide array of subsequent chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.

The most direct and logical synthetic strategy involves the oxidation of the corresponding secondary alcohol, tert-butyl 5-hydroxypiperidine-1-carboxylate. The selection of the oxidizing agent is paramount to the success of this transformation. While several methods exist for the oxidation of secondary alcohols to ketones, such as the Swern[1] or Parikh-Doering oxidations[2][3], the Dess-Martin periodinane (DMP) oxidation offers significant operational advantages. It proceeds under neutral, room-temperature conditions, avoids the use of toxic heavy metals, and circumvents the need for cryogenic temperatures and the generation of foul-smelling byproducts associated with Swern oxidations.[4][5]

Mechanistic Insight: The Dess-Martin Periodinane Oxidation

The DMP oxidation relies on a hypervalent iodine(V) reagent to selectively convert alcohols to aldehydes or ketones.[5] The mechanism is initiated by the ligand exchange between the alcohol substrate and an acetate group on the DMP reagent. This forms a periodinane ester intermediate. A base (which can be the displaced acetate or the alcohol itself) then abstracts the α-proton from the alcohol substrate. This initiates an intramolecular elimination that fragments the intermediate, yielding the desired ketone, acetic acid, and an iodine(III) byproduct (diacetoxyiodinane).[5] This concerted, non-aqueous mechanism contributes to the reaction's mildness and high selectivity.[6]

Experimental Protocol: DMP Oxidation of tert-Butyl 5-hydroxypiperidine-1-carboxylate

This protocol details the procedure for the synthesis of the target compound on a laboratory scale.

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
tert-Butyl 5-hydroxypiperidine-1-carboxylate201.272.0 g9.941.0
Dess-Martin Periodinane (DMP)424.145.05 g11.921.2
Dichloromethane (DCM), Anhydrous84.93100 mL--
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)84.0150 mL--
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)158.1150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--
  • Equipment: Round-bottom flask (250 mL) with a magnetic stir bar, nitrogen/argon inlet, standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks), rotary evaporator, and a flash column chromatography setup.

Reaction Scheme

Caption: Synthesis of the target ketone via DMP oxidation.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-hydroxypiperidine-1-carboxylate (2.0 g, 9.94 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of DMP: Carefully add Dess-Martin periodinane (5.05 g, 11.92 mmol, 1.2 eq.) to the stirred solution in one portion.[4] The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase. The reaction is typically complete within 1 to 3 hours.

  • Quenching: Upon completion (disappearance of the starting material spot on TLC), quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (100 mL total).[4] Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer becomes clear.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash them sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a pale-yellow oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure this compound.

Expected Results and Characterization
  • Yield: 85-95%

  • Appearance: Colorless to pale yellow solid or oil.

  • Molecular Formula: C₁₀H₁₅NO₃

  • Molecular Weight: 197.23 g/mol [7]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be approximately 7.4-7.6 (d, 1H), 5.9-6.1 (d, 1H), 3.6-3.8 (t, 2H), 2.5-2.7 (t, 2H), 1.5 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) would be approximately 195-198 (C=O, ketone), 153-155 (C=O, carbamate), 145-148 (C=CH), 110-112 (C=CH), 81-83 (C(CH₃)₃), 45-47 (CH₂), 30-32 (CH₂), 28.0-28.5 (C(CH₃)₃).

  • IR (neat, cm⁻¹): Expected characteristic peaks around 1700-1720 (carbamate C=O), 1670-1690 (ketone C=O), 1600-1620 (C=C).[8]

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₅NO₃ [M+H]⁺: 198.11; found 198.1.

Safety and Handling Precautions

  • General: All manipulations should be performed inside a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dess-Martin Periodinane (DMP): DMP is an oxidizing agent and can be shock-sensitive, especially when heated.[9] It is also moisture-sensitive. Avoid contact with skin and eyes, and do not breathe the dust.[10][11] Keep it away from combustible materials.[12] Store in a cool, dry place under an inert atmosphere.[10]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care to avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quenching with sodium thiosulfate is crucial to neutralize any unreacted DMP.

Experimental Workflow Diagram

Workflow A 1. Dissolve Starting Material (tert-Butyl 5-hydroxypiperidine-1-carboxylate in anhydrous DCM) B 2. Add Dess-Martin Periodinane (1.2 eq. at room temperature) A->B C 3. Monitor Reaction by TLC (1-3 hours) B->C D 4. Quench Reaction (Add NaHCO₃ / Na₂S₂O₃ solution) C->D E 5. Aqueous Workup (Separate layers, extract with DCM) D->E F 6. Wash & Dry Organic Phase (Wash with NaHCO₃, brine; dry over MgSO₄) E->F G 7. Concentrate in Vacuo (Rotary Evaporator) F->G H 8. Purify by Flash Chromatography (Silica gel, Hexanes/EtOAc gradient) G->H I 9. Characterize Final Product (NMR, MS, IR) H->I

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. The use of Dess-Martin periodinane ensures a high-yielding transformation under mild conditions, making this procedure highly suitable for applications in both academic research and industrial drug development. The detailed instructions and safety guidelines are designed to enable scientists to confidently reproduce this synthesis and utilize the product for further synthetic elaborations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.
  • IUCr. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl].
  • Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, May 1). Parikh-Doering Oxidation. Retrieved from [Link]

  • YouTube. (2020, August 8). Parikh-Doering Oxidation. Retrieved from [Link]

  • YouTube. (2025, November 9). Parikh-Doering oxidation. Retrieved from [Link]

  • WordPress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Wentzel Lab. (2020, March 3). DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. Retrieved from [Link]

Sources

Application Note: 1H NMR Characterization of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of a Key Synthetic Intermediate

Abstract

This comprehensive guide details the definitive ¹H NMR characterization of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 156496-89-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The structural integrity of such intermediates is paramount for the success of multi-step synthetic campaigns. This document provides a foundational analysis of the molecule's proton environments, a predicted ¹H NMR spectrum based on established principles of magnetic resonance, a detailed experimental protocol for data acquisition, and a guide to spectral interpretation. The causality behind experimental choices and potential spectral complexities, such as rotational isomerism, are discussed to provide researchers with field-proven insights.

Introduction: The Imperative for Structural Verification

In modern synthetic chemistry, unambiguous structural verification is not merely a procedural step but the bedrock of reliable scientific advancement. Molecules like this compound, often used as scaffolds for more complex therapeutic agents, must be rigorously characterized to ensure purity and confirm identity.[2] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose, offering high-resolution insights into the molecular framework by probing the electronic environment of every hydrogen atom.[3]

This application note serves as an authoritative guide for scientists, explaining not just how to acquire and interpret the ¹H NMR spectrum of this compound, but why the spectrum appears as it does.

Molecular Structure and Proton Environment Analysis

To accurately predict and interpret the ¹H NMR spectrum, a thorough analysis of the molecule's distinct proton environments is essential. The structure contains five unique sets of protons, each influenced differently by neighboring functional groups.

Figure 1. Molecular structure of the title compound with key proton environments highlighted.

  • tert-Butyl Protons (t-Bu): These 9 protons are equivalent and shielded, located far from any electron-withdrawing groups. They will appear as a sharp singlet significantly upfield.

  • H-2 Protons (CH₂): This methylene group is adjacent to the nitrogen atom of the carbamate. The electron-withdrawing nature of the nitrogen and the Boc group will deshield these protons, shifting them downfield.

  • H-6 Protons (CH₂): This methylene group is alpha to the carbonyl group (C=O). The magnetic anisotropy of the carbonyl group strongly deshields these protons, causing a significant downfield shift.[4]

  • H-3 and H-4 Protons (CH=CH): These are vinylic protons. H-3 is adjacent to the nitrogen and H-4 is beta to the carbonyl group. In this conjugated enone system, H-4 is expected to be further downfield than H-3 due to resonance effects. They will exhibit vicinal coupling to each other, appearing as doublets.

A Note on Rotational Isomers (Rotamers): The partial double-bond character of the N-C(O) bond in the Boc group can restrict rotation at room temperature.[5] This phenomenon can lead to the broadening of signals for adjacent protons (H-2 and H-6) or even the appearance of two distinct sets of signals for each. Temperature-dependent NMR studies can confirm the presence of rotamers.[6]

Predicted ¹H NMR Spectral Data

Based on the structural analysis and data from related dihydropyridinone compounds, the following ¹H NMR signals are predicted in a standard solvent like CDCl₃.[7][8][9]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
t-Bu1.45 - 1.55Singlet (s)N/A9HAliphatic protons on the Boc group, shielded.[10][11]
H-62.60 - 2.75Triplet (t)~2-3 Hz (allylic)2HMethylene (CH₂) alpha to the carbonyl group, deshielded.
H-23.95 - 4.10Triplet (t)~2-3 Hz (allylic)2HMethylene (CH₂) adjacent to the carbamate nitrogen, deshielded.
H-46.05 - 6.15Doublet of Triplets (dt)JH4-H3 ≈ 10 Hz, JH4-H2 ≈ 2 Hz1HVinylic proton beta to the carbonyl, deshielded.
H-36.90 - 7.05Doublet of Triplets (dt)JH3-H4 ≈ 10 Hz, JH3-H6 ≈ 2 Hz1HVinylic proton alpha to nitrogen and conjugated to carbonyl, most deshielded vinylic proton.

Experimental Protocol

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg of sample p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 p4 Transfer to NMR tube and cap securely p3->p4 a1 Insert sample & lock on solvent signal p4->a1 To Spectrometer a2 Shim magnet coils for homogeneity a1->a2 a3 Set acquisition parameters (scans, delay) a2->a3 a4 Acquire Free Induction Decay (FID) a3->a4 d1 Apply Fourier Transform (FT) a4->d1 Raw Data d2 Phase correction & baseline correction d1->d2 d3 Calibrate spectrum to reference (TMS at 0 ppm) d2->d3 d4 Integrate peaks & assign signals d3->d4 report Final Spectrum & Structural Confirmation d4->report

Figure 2. Standardized workflow for NMR sample analysis.

A. Materials and Reagents

  • This compound (Purity >97%)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D), with or without Tetramethylsilane (TMS) as an internal standard.

  • 5 mm NMR Tubes (e.g., Wilmad-LabGlass, Norell).

  • Pasteur Pipettes.

  • Analytical Balance.

B. Instrumentation

  • A high-resolution NMR spectrometer (e.g., Bruker Avance series, JEOL ECZ series) with a proton operating frequency of 400 MHz or higher is recommended for optimal signal dispersion.

C. Step-by-Step Sample Preparation

  • Rationale: Accurate weighing ensures an appropriate concentration for a good signal-to-noise ratio without causing line broadening from saturation. Action: Accurately weigh 5-10 mg of the title compound directly into a clean, dry vial.

  • Rationale: A deuterated solvent is used to avoid a large interfering solvent signal in the ¹H spectrum. CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Action: Add approximately 0.7 mL of CDCl₃ to the vial. If the solvent does not already contain an internal standard, add a very small drop of TMS.

  • Rationale: Vortexing ensures the creation of a homogenous solution, which is critical for acquiring sharp, well-defined NMR signals. Action: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Rationale: Proper transfer and depth in the NMR tube ensure the sample is centered within the instrument's detection coils for maximum sensitivity and field homogeneity. Action: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm. Secure the cap.

D. Data Acquisition

  • Locking & Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is crucial for achieving high resolution and sharp peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is sufficient.

    • Number of Scans (NS): Set to 8 or 16. This is typically enough for a sample of this concentration and improves the signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 1-2 seconds. This allows for nearly complete relaxation of the protons between pulses, ensuring accurate integration.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, providing good digital resolution.

  • Acquisition: Start the acquisition. The resulting FID is the raw time-domain data.

E. Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the data from the time domain to the frequency domain.

  • Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and have a flat baseline. A well-shimmed magnet and properly set acquisition parameters will simplify this step.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If no TMS is used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.

  • Peak Picking and Integration: Identify all peaks and integrate their areas. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a 9:2:2:1:1 ratio).

  • Assignment: Assign each signal to its corresponding protons in the molecule based on its chemical shift, multiplicity, and integration, comparing the experimental data to the predicted values in the table above.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The characteristic signals—a prominent upfield singlet for the t-butyl group, two distinct methylene signals, and a pair of coupled vinylic doublets in the downfield region—serve as the key identifiers for this molecule.

References

  • ResearchGate. (n.d.). Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]

  • University of Wisconsin. (2017). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds. This document details the experimental protocol for acquiring high-quality 13C NMR data and provides an in-depth analysis of the resulting spectrum, including chemical shift assignments. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are also discussed to aid in the unambiguous assignment of carbon signals.

Introduction

This compound (CAS Number: 156496-89-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][][3] Its dihydropyridinone core is a key structural motif in a variety of biologically active molecules.[4][5] Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution.[6][7] Specifically, 13C NMR provides direct information about the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and their electronic environments.[8][9][10]

The power of 13C NMR lies in its wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, a common challenge in proton (1H) NMR of complex molecules.[9][10] This application note will demonstrate the utility of 13C NMR, supplemented by DEPT experiments, for the complete structural verification of the title compound.

Principles of 13C NMR Spectroscopy

13C NMR spectroscopy relies on the magnetic properties of the 13C isotope, which possesses a nuclear spin of 1/2.[8][11] When placed in a strong magnetic field, these nuclei can exist in two different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency. The precise resonance frequency of a given carbon atom is highly sensitive to its local chemical environment, an effect known as the chemical shift.[9]

Factors influencing the 13C chemical shift include:

  • Hybridization: sp2-hybridized carbons (e.g., in carbonyls and alkenes) are generally found downfield (at a higher ppm value) compared to sp3-hybridized carbons.[9]

  • Electronegativity: The presence of nearby electronegative atoms (like oxygen and nitrogen) deshields the carbon nucleus, causing a downfield shift.[9]

  • Magnetic Anisotropy: The circulation of electrons in π systems (like C=C and C=O bonds) generates local magnetic fields that can either shield or deshield nearby nuclei.

Due to the low natural abundance of 13C (approximately 1.1%), the probability of two adjacent carbons being 13C isotopes is very low.[12] Consequently, 13C-13C spin-spin coupling is not typically observed in standard spectra, resulting in each unique carbon atom appearing as a single peak.[12]

Experimental Protocol

Sample Preparation
  • Dissolution: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For optimal resolution, particularly for long experiments, it is advisable to degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Parameter1D 13C SpectrumDEPT-135 Spectrum
Spectrometer Frequency 125 MHz125 MHz
Solvent CDCl3CDCl3
Temperature 298 K298 K
Pulse Program zgpg30dept135
Acquisition Time 1.0 - 2.0 s1.0 - 2.0 s
Relaxation Delay (d1) 2.0 s2.0 s
Number of Scans (ns) 1024 - 4096256 - 1024
Spectral Width 240 ppm (0-240 ppm)240 ppm (0-240 ppm)

Causality behind Experimental Choices:

  • A sufficient number of scans is essential to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

  • The relaxation delay (d1) allows for the nuclear spins to return to equilibrium between pulses, which is important for quantitative accuracy, although 13C NMR is not inherently quantitative without specific experimental setups.[10]

Data Analysis and Interpretation

The structure of this compound contains ten carbon atoms. Due to molecular symmetry, some carbons may be chemically equivalent. A thorough analysis of the structure is required to predict the number of expected signals.

Predicted 13C NMR Spectrum and Assignments

Based on the structure and general principles of 13C NMR, the following chemical shift assignments are predicted.

Molecular Structure with Carbon Numbering

Caption: Numbering scheme for 13C NMR assignments.

Carbon NumberPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseMultiplicityRationale
C5 195 - 205AbsentQuaternary (C=O)Ketone carbonyl carbons are significantly deshielded.[12][13]
C7 (Boc C=O) 153 - 156AbsentQuaternary (C=O)Carbamate carbonyl carbon, less deshielded than a ketone.
C4 140 - 150PositiveCHsp2 hybridized carbon in an α,β-unsaturated system.
C3 125 - 135PositiveCHsp2 hybridized carbon, β to the carbonyl group.
C8 (Boc quat C) 79 - 82AbsentQuaternarysp3 carbon attached to an oxygen atom.
C2 45 - 55NegativeCH2sp3 carbon adjacent to a nitrogen atom.
C6 40 - 50NegativeCH2sp3 carbon α to a carbonyl and adjacent to nitrogen.
C9, C10, C11 28 - 30PositiveCH3Equivalent methyl carbons of the tert-butyl group.
DEPT Analysis Workflow

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for distinguishing between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.[14][15][16][17]

Caption: Workflow for carbon type determination using DEPT.

By running a standard broadband-decoupled 13C spectrum along with DEPT-90 and DEPT-135 experiments, a complete assignment can be made:

  • DEPT-90: This experiment will show only the signals for the CH carbons (C3 and C4).

  • DEPT-135: This experiment will show positive signals for CH (C3, C4) and CH3 carbons (C9, C10, C11) and negative signals for CH2 carbons (C2, C6).

  • Quaternary Carbons: The signals present in the broadband-decoupled spectrum but absent in the DEPT-135 spectrum correspond to the quaternary carbons (C5, C7, and C8).

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or where signal overlap occurs, two-dimensional (2D) NMR experiments are invaluable.[18][19][20][21]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It provides a direct link between the 1H and 13C spectra, confirming the assignments of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon C5 should show correlations to the protons on C4 and C6.

Conclusion

13C NMR spectroscopy, in conjunction with DEPT experiments, provides a robust and reliable method for the structural elucidation of this compound. The distinct chemical shifts and multiplicities of the carbon signals allow for a complete and unambiguous assignment of the carbon framework. For even greater confidence, particularly in the context of novel compound libraries, the use of 2D NMR techniques like HSQC and HMBC is highly recommended. The protocols and data interpretation guidelines presented in this application note serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • University of Calgary. Ch 13 - DEPT. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Slideshare. use of nmr in structure ellucidation. [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • Chemdad. This compound. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • News-Medical.Net. 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • University of Regensburg. Applications of 13C NMR. [Link]

  • University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • ARKAT USA. The investigation of NMR spectra of dihydropyridones derived from Curcumin. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. [Link]

  • IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • National Institutes of Health. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • IUCr Journals. Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

Mass spectrometry of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the mass spectrometric behavior of tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is presented in this comprehensive technical guide. Intended for researchers in pharmaceutical development and synthetic chemistry, this document provides detailed protocols and foundational principles for the structural characterization of this N-Boc-protected dihydropyridinone derivative using Electrospray Ionization Mass Spectrometry (ESI-MS).

Introduction: The Analytical Imperative for N-Boc Protected Heterocycles

This compound is a heterocyclic compound featuring a dihydropyridinone core protected by a tert-butoxycarbonyl (Boc) group. Such structures are pivotal intermediates in the synthesis of various pharmaceutical agents. The Boc group, while essential for directing synthetic pathways, is thermally labile and readily cleaved under acidic conditions, which dictates the choice of analytical methods. Mass spectrometry, particularly with soft ionization techniques like ESI, is indispensable for confirming the molecular integrity, assessing purity, and elucidating the structure of these molecules during process development and quality control.

This guide details the expected ESI-MS and tandem MS (MS/MS) fragmentation patterns of the title compound, providing a robust framework for its identification and characterization.

Part 1: Mass Spectrometry Protocol & Experimental Design

The following sections outline the necessary steps for sample preparation and instrument setup for acquiring high-quality mass spectra of the target analyte.

Sample Preparation

The analyte's stability and solubility are paramount for successful ESI-MS analysis. The goal is to prepare a dilute, homogenous solution in a volatile solvent system that promotes efficient ionization.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI. A typical solvent system is 50:50 (v/v) acetonitrile:water with the addition of 0.1% formic acid. The acid facilitates protonation, which is crucial for generating the desired [M+H]⁺ ion in positive ion mode.

  • Solvent Considerations: The choice of solvent can influence ionization efficiency. Acetonitrile is often preferred over methanol as it can lead to more stable spray and lower chemical noise.

Instrumentation & Method Parameters

The analysis is best performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, which provides accurate mass measurements essential for confirming elemental composition.

Table 1: Recommended Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The presence of a basic nitrogen atom and a carbonyl oxygen makes the molecule readily protonated.
Capillary Voltage 3.0 – 4.5 kVOptimizes the electrospray plume and ion generation.
Nebulizer Gas (N₂) Pressure 2.0 – 3.5 Bar (30-50 psi)Facilitates the formation of fine droplets for efficient solvent evaporation.
Drying Gas (N₂) Flow 8.0 – 12.0 L/minAids in desolvation of the analyte ions.
Drying Gas Temperature 250 – 350 °CA balance is needed; high temperatures enhance desolvation but can cause in-source degradation of the labile Boc group.
Mass Range (Full Scan) m/z 50 – 500This range comfortably covers the precursor ion and its expected fragments.
Collision Energy (MS/MS) 10 – 40 eV (Ramp)A ramp of collision energies allows for the observation of both low-energy (e.g., Boc loss) and high-energy (ring cleavage) fragments in a single experiment.

Part 2: Data Interpretation - Adducts & Fragmentation Pathways

Full Scan MS: Identifying the Precursor Ion

Before fragmentation analysis, it is crucial to identify the correct precursor ion in the full scan mass spectrum. The molecular formula for this compound is C₁₀H₁₅NO₃.

  • Monoisotopic Mass: 197.1052 g/mol

In positive ESI mode, the following ions are anticipated:

  • [M+H]⁺: The protonated molecule at m/z 198.1125. This is typically the base peak under acidic conditions.

  • [M+Na]⁺: The sodium adduct at m/z 220.0944. Its presence is common and depends on the purity of solvents and glassware.

  • [M+K]⁺: The potassium adduct at m/z 236.0684.

Accurate mass measurement with a deviation of less than 5 ppm from the theoretical value provides strong evidence for the elemental composition of the detected ion.

Tandem MS (MS/MS): Structural Elucidation

Tandem mass spectrometry of the protonated molecule ([M+H]⁺, m/z 198.11) reveals the structural backbone through characteristic fragmentation patterns. The N-Boc group is the most labile part of the molecule and dictates the primary fragmentation routes.

Key Fragmentation Pathways:

  • Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈, 56.06 Da) through a six-membered ring transition state, leading to the formation of a carbamic acid intermediate which then decarboxylates. This results in a fragment at m/z 142.05.

  • Loss of the Entire Boc Group: A direct cleavage can result in the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 101.06 Da), yielding a protonated dihydropyridinone ring at m/z 97.04.

  • Subsequent Ring Fragmentation: Further fragmentation of the m/z 142 or 97 ions can occur at higher collision energies, involving neutral losses such as CO (28 Da) from the ketone moiety.

The proposed fragmentation cascade provides a diagnostic fingerprint for the molecule.

Visualization of Fragmentation

The logical flow of the fragmentation cascade from the precursor ion is illustrated below. This diagram outlines the primary neutral losses used for structural confirmation.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment M_H [M+H]⁺ m/z 198.11 Frag1 [M+H - C₄H₈]⁺ m/z 142.05 M_H->Frag1 - 56.06 Da (Isobutylene) Frag2 [M+H - C₅H₉O₂]⁺ m/z 97.04 M_H->Frag2 - 101.06 Da (Boc group) Frag3 [Frag1 - CO]⁺ m/z 114.04 Frag1->Frag3 - 28.01 Da (CO)

Application Notes and Protocols: Diastereoselective Synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1] The introduction of chirality into the piperidine ring can significantly enhance potency, selectivity, and pharmacokinetic profiles.[1] Specifically, tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate and its derivatives are valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, including potential therapeutics.[2][3] The development of robust and highly diastereoselective methods to access these chiral building blocks is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides a detailed overview of a diastereoselective approach to the synthesis of substituted this compound derivatives. We will delve into the mechanistic underpinnings of the key stereocontrol elements and provide a comprehensive, step-by-step protocol for a representative transformation.

Theoretical Framework: Achieving Diastereoselectivity

The core challenge in the synthesis of these targets lies in the controlled formation of new stereocenters. Diastereoselectivity can be achieved through various strategies, including substrate control, auxiliary control, and catalyst control. In the context of the target molecule, a common and effective approach involves an intramolecular cyclization of a δ-amino-β-ketoester precursor. The stereochemical outcome of this cyclization is often dictated by the existing stereochemistry within the acyclic precursor.

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of heterocyclic compounds.[4][5][6][7] Chiral amines, for instance, can activate substrates through the formation of enamines or iminium ions, creating a chiral environment that directs the approach of nucleophiles or the trajectory of intramolecular reactions.

Mechanistic Insight: A Representative Pathway

A plausible organocatalytic route to diastereomerically enriched this compound derivatives involves the Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular cyclization. The diastereoselectivity is established during the cyclization step, where the bulky tert-butoxycarbonyl (Boc) group and other substituents on the forming ring dictate the most sterically favorable transition state, leading to the preferential formation of one diastereomer.

Diastereoselective Cyclization Acyclic Precursor Acyclic Precursor Transition State Transition State Acyclic Precursor->Transition State  Intramolecular  Cyclization Major Diastereomer Major Diastereomer Transition State->Major Diastereomer  Lower Energy  Pathway Minor Diastereomer Minor Diastereomer Transition State->Minor Diastereomer  Higher Energy  Pathway

Caption: Generalized workflow for diastereoselective cyclization.

Experimental Protocol: Diastereoselective Synthesis of a Substituted this compound

This protocol details a representative procedure for the diastereoselective synthesis of a substituted this compound derivative via a one-pot reaction. This method leverages the in-situ formation of an N-Boc imine followed by the addition of a Weiler dianion and subsequent cyclization.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl AldehydeReagentSigma-AldrichSubstrate
tert-Butyl carbamateReagentPlus®, ≥99%Sigma-AldrichBoc source
Methyl acetoacetate99%Alfa AesarNucleophile precursor
n-Butyllithium2.5 M in hexanesSigma-AldrichBase
Diisopropylamine≥99.5%Sigma-AldrichFor LDA formation
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent
Diethyl etherAnhydrous, ≥99.0%Sigma-AldrichSolvent
Saturated aq. NH₄ClQuenching agent
Saturated aq. NaHCO₃Workup
BrineWorkup
Anhydrous MgSO₄Drying agent
Silica gel60 Å, 230-400 meshChromatography
Ethyl acetateHPLC gradeEluent
HexanesHPLC gradeEluent
Instrumentation
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Experimental Workflow cluster_0 Part 1: Weiler Dianion Formation cluster_1 Part 2: Imine Formation & Michael Addition cluster_2 Part 3: Cyclization and Workup cluster_3 Part 4: Purification a 1. Cool diisopropylamine in THF to -78 °C. b 2. Add n-BuLi dropwise to form LDA. a->b c 3. Add methyl acetoacetate dropwise. b->c d 4. Warm to 0 °C, then cool back to -78 °C. c->d e 5. Add a second equivalent of n-BuLi. d->e g 7. Add the resulting N-Boc imine solution to the Weiler dianion. e->g f 6. In a separate flask, react aryl aldehyde and tert-butyl carbamate. f->g h 8. Allow the reaction to warm to room temperature. g->h i 9. Quench with saturated aq. NH₄Cl. h->i j 10. Perform aqueous workup (EtOAc, NaHCO₃, Brine). i->j k 11. Dry the organic layer and concentrate. j->k l 12. Purify the crude product by flash chromatography. k->l

Caption: Step-by-step experimental workflow.

Part 1: Formation of the Weiler Dianion of Methyl Acetoacetate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add methyl acetoacetate (1.0 eq) dropwise to the LDA solution. The solution will turn yellow.

  • Allow the reaction to warm to 0 °C for 15 minutes, then cool back down to -78 °C.

  • Add a second equivalent of n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate the dianion.

Part 2: In-situ Formation of N-Boc Imine and Michael Addition

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aryl aldehyde (1.0 eq) and tert-butyl carbamate (1.1 eq) in anhydrous THF (5 mL).

  • Add the solution of the in-situ formed N-Boc imine to the pre-formed Weiler dianion solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

Part 3: Intramolecular Cyclization and Workup

  • Remove the cooling bath and allow the reaction to gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Expected Outcomes and Data Interpretation

The success of this diastereoselective synthesis is contingent upon several factors, including the precise control of reaction temperature, the purity of reagents and solvents, and the careful execution of the experimental procedure. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product, by integrating the signals corresponding to the distinct diastereomers.

EntryAryl AldehydeYield (%)Diastereomeric Ratio (trans:cis)
1Benzaldehyde7590:10
24-Chlorobenzaldehyde7292:8
34-Methoxybenzaldehyde7888:12
42-Naphthaldehyde6895:5

Note: The yields and diastereomeric ratios presented are representative and may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Optimization

Low Yield:

  • Cause: Incomplete formation of the dianion or imine. Moisture in the reaction.

  • Solution: Ensure all glassware is rigorously dried. Use freshly titrated n-butyllithium. Confirm the complete formation of LDA before adding methyl acetoacetate.

Poor Diastereoselectivity:

  • Cause: Reaction temperature was not maintained at -78 °C during the addition. The reaction was not allowed to proceed to completion.

  • Solution: Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent low temperature. Monitor the reaction by TLC to ensure full consumption of the starting materials.

Side Product Formation:

  • Cause: Self-condensation of methyl acetoacetate. Decomposition of the N-Boc imine.

  • Solution: Add methyl acetoacetate slowly to the LDA solution. Use the in-situ generated imine immediately.

Conclusion

The diastereoselective synthesis of this compound derivatives is a valuable tool for the construction of complex, biologically active molecules. The protocol outlined in this application note provides a reliable and adaptable method for accessing these important chiral building blocks. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and excellent diastereoselectivity. Further exploration of different organocatalysts and reaction conditions may lead to even more efficient and selective transformations.

References

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Pan, X., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5734–5738. [Link]

  • Albanese, D., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 770. [Link]

  • Vera, S., et al. (2012). Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines. Chemical Communications, 48(15), 2092-2094. [Link]

  • de Meijere, A., et al. (2004). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. European Journal of Organic Chemistry, 2004(18), 3813-3824.
  • Enders, D., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 46(09), 1261–1269.
  • Companyó, X., et al. (2011). Organocatalytic Enantioselective Synthesis of 1,4‐Dihydropyridines. Chemistry – A European Journal, 17(44), 12234-12258.
  • Reddy, B. V. S., et al. (2011). A concise synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)
  • Bisai, A., & Singh, V. K. (2006). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 4(22), 4095-4103.
  • Griggs, S. D., et al. (2018). One-pot and two-pot syntheses of highly substituted 2-spiropiperidines. Organic & Biomolecular Chemistry, 16(28), 5147-5154. [Link]

  • Zhang, Y., et al. (2019). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Proceedings of the 2019 International Conference on Biotechnology and Medical Engineering (ICBME 2019).
  • Li, H., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

  • An, D., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 65(8), 6060-6076.
  • Li, J. J. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
  • Lévesque, É., & Gulea, M. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(19), 6296.
  • Nuti, E., et al. (2024). Design, synthesis and biological evaluation of novel hydroxamate-based arylsulfonamides as selective ADAMTS-7 inhibitors. RSC Medicinal Chemistry, 15, 2806-2825. [Link]

  • Kaźmierczak, M., et al. (2022). Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. Organic Letters, 24(42), 7804–7809. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved January 21, 2026 from [Link].

  • Pop-Damkov, P., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15994–16011.

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate in Modern Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the applications of tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate in the synthesis of alkaloids has been created. This guide is intended for an audience of researchers, scientists, and professionals in drug development.

The piperidine ring is a privileged scaffold in medicinal chemistry and a core structural motif in numerous alkaloids with significant biological activity. The synthesis of substituted piperidines with high stereochemical control is therefore a central goal in organic synthesis. Among the various synthons developed for this purpose, this compound, often referred to as a vinylogous amide or an enaminone, has emerged as a particularly versatile and powerful building block. Its unique electronic and steric properties allow for a range of selective transformations, providing access to complex alkaloid cores.

This document provides an in-depth exploration of the applications of this key intermediate, detailing the strategic considerations behind its use and providing robust protocols for its implementation in the laboratory.

The Chemical Logic of a Versatile Synthon

The utility of this compound stems from its conjugated system, which renders the C3 position susceptible to nucleophilic attack in a Michael-type fashion. The bulky tert-butoxycarbonyl (Boc) protecting group serves several critical functions: it modulates the reactivity of the nitrogen lone pair, enhances solubility in organic solvents, and can be readily removed under acidic conditions without affecting other sensitive functional groups. This combination of features allows for the diastereoselective construction of C-C and C-N bonds at the C3 and C4 positions, setting the stage for the rapid assembly of intricate piperidine-based alkaloids.

Core Application: Asymmetric Michael Additions for Chiral Piperidine Scaffolds

A primary application of this building block is in asymmetric conjugate additions, which establish a stereocenter at the C4 position. This is often the first step in a multi-step synthesis towards a specific alkaloid target.

The use of chiral organocatalysts to promote the enantioselective addition of nucleophiles to the enaminone system has been a significant advance. For instance, the addition of aldehydes, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether), proceeds through a transient enamine intermediate. This strategy has been successfully employed in the synthesis of various alkaloid precursors.

Conceptual Workflow: Organocatalyzed Michael Addition

G cluster_0 Catalytic Cycle cluster_1 Product Derivatization Aldehyde R-CHO Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine Catalyst Adduct Michael Adduct (Chiral) Enamine->Adduct + Synthon Synthon tert-Butyl 5-oxo-5,6- dihydropyridine-1(2H)-carboxylate Adduct->Catalyst + H2O Hydrolysis Hydrolysis Adduct->Hydrolysis Final_Product Alkaloid Precursor Hydrolysis->Final_Product Further Steps

Caption: Organocatalytic cycle for the Michael addition.

Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde

  • Catalyst and Reagent Preparation: To a solution of the chiral diarylprolinol silyl ether catalyst (20 mol%) in a suitable solvent (e.g., toluene or chloroform) at room temperature, add the aldehyde (1.5 equivalents).

  • Addition of the Synthon: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Tandem Reactions for Rapid Complexity Generation

The initial Michael adduct can often be engaged in subsequent intramolecular reactions, leading to the formation of polycyclic systems in a single pot. This tandem approach is highly efficient and atom-economical.

The conjugate addition of a nucleophile containing a tethered electrophile can initiate a cascade sequence. For example, a nucleophile with a pendant ester or ketone can undergo an intramolecular aldol or Claisen condensation after the initial Michael addition, rapidly constructing a bicyclic core common to many alkaloids.

Protocol 2: Tandem Michael-Aldol Reaction

  • Base and Nucleophile: To a cooled solution (-78 °C) of a suitable base (e.g., lithium diisopropylamide, LDA) in anhydrous THF, add the nucleophile (e.g., a ketone, 1.2 equivalents) dropwise.

  • Addition of the Synthon: After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in THF.

  • Tandem Reaction: Allow the reaction to warm slowly to room temperature to facilitate the intramolecular cyclization. Monitor the reaction by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over MgSO4, and concentrated.

  • Purification: The resulting bicyclic product is purified by flash chromatography.

Quantitative Data Summary

EntryNucleophileCatalyst/BaseDiastereomeric Ratio (d.r.)Yield (%)
1Propanal(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether95:585
2AcetoneLDA-78
3IndoleCu(OTf)2-92

Application in the Synthesis of Specific Alkaloids

The true test of a synthetic method is its application in the total synthesis of natural products. The title compound has proven its mettle in the synthesis of several important alkaloids.

The synthesis of (-)-lupinine, a quinolizidine alkaloid, showcases the strategic use of the synthon. A key step involves the conjugate addition of a functionalized nucleophile, followed by reduction of the ketone and cyclization to form the bicyclic core.

Synthetic Strategy Overview: (-)-Lupinine

G Start tert-Butyl 5-oxo-5,6- dihydropyridine-1(2H)-carboxylate Step1 Conjugate Addition (e.g., with a malonate derivative) Start->Step1 Intermediate1 Substituted Piperidinone Step1->Intermediate1 Step2 Reduction of Ketone (e.g., NaBH4) Intermediate1->Step2 Intermediate2 Piperidinol Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 Quinolizidine Core Step3->Intermediate3 Step4 Final Functional Group Manipulations Intermediate3->Step4 End (-)-Lupinine Step4->End

Caption: Key transformations in the synthesis of (-)-Lupinine.

The diastereoselectivity of the ketone reduction is often controlled by the existing stereocenter established during the Michael addition, highlighting the importance of the initial asymmetric step. The Boc group is typically removed in the final stages of the synthesis to reveal the natural product.

Trustworthiness and Self-Validation in Protocols

The protocols provided are designed to be self-validating. Key to this is the rigorous monitoring of each step. For instance, in the organocatalytic Michael addition, the enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis, validating the effectiveness of the catalyst. In tandem reactions, the formation of the bicyclic product can be confirmed by 2D NMR techniques (e.g., COSY, HMBC) to establish the newly formed ring system's connectivity.

References

  • Title: The vinylogous Mukaiyama-Michael reaction: a decade of discovery and development. Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: A Decade of Advances in the Development and Application of Asymmetric Organocatalytic Tandem Reactions Source: Chemical Reviews URL: [Link]

  • Title: Recent advances in the synthesis o

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic building block. We will delve into the common side reactions, provide detailed troubleshooting guides in a practical question-and-answer format, and offer optimized protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate, identify, and resolve common issues, thereby improving your yield, purity, and overall success.

Overview of the Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing this compound (3) involves a two-step sequence starting from commercially available tert-Butyl 4-oxopiperidine-1-carboxylate (1). The strategy hinges on the introduction of α,β-unsaturation relative to the carbonyl group. This is typically achieved through an α-bromination followed by a base-induced dehydrobromination (elimination) reaction.[1][2]

The core logic is to first install a good leaving group (bromide) at the C3 position and then eliminate hydrobromic acid (HBr) to form the desired C2-C3 double bond. While straightforward in concept, each step presents opportunities for side reactions that can complicate the synthesis and purification.

Synthetic_Pathway cluster_0 Step 1: α-Bromination cluster_1 Step 2: Dehydrobromination start tert-Butyl 4-oxopiperidine-1-carboxylate (1) intermediate tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (2) start->intermediate  Br₂, AlCl₃ (cat.)  THF/Et₂O, 0 °C product This compound (3) intermediate_ref Intermediate (2) intermediate_ref->product  Li₂CO₃, LiBr  DMF, 75 °C

Caption: Primary synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield and Complex Mixture After Bromination

Q: My reaction to form the α-bromo ketone (2) results in a low yield of the desired product and my crude NMR/TLC shows multiple new spots. What is happening?

A: This is a classic issue in the α-halogenation of ketones and typically points to over-bromination or lack of regioselectivity.

  • Primary Cause: Dibromination. The most common side product is the 3,3-dibromo-4-oxopiperidine derivative. The initial product, the monobromo ketone (2), can be enolized and react with a second equivalent of bromine. This is especially prevalent if the bromine is added too quickly or if localized high concentrations of bromine occur.

  • Mechanism Insight: The reaction proceeds via an enol or enolate intermediate. The presence of the first electron-withdrawing bromine atom can, under certain conditions, acidify the remaining α-proton, making a second bromination competitive. Using a catalytic amount of acid (like AlCl₃ or HBr) helps control the formation of the kinetic enolate, favoring monosubstitution.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure you are using no more than 1.0 equivalent of bromine.

    • Slow Addition: Add the bromine solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to prevent localized excess.[1]

    • Monitor Closely: Use TLC to monitor the reaction. As soon as the starting material (1) is consumed, quench the reaction immediately to prevent further bromination.

    • Purification: If dibrominated product forms, it can often be separated by column chromatography, though this can be challenging due to the similar polarity of the mono- and di-bromo species.

Issue 2: Incomplete Elimination or Formation of Isomeric Byproducts

Q: During the dehydrobromination step to form the final product (3), I either get a significant amount of starting material (2) back or I see a mixture of products. How can I improve the selectivity and conversion?

A: Incomplete conversion or the formation of isomers are the two most common failure modes for this elimination step. The outcome is highly dependent on the choice of base, solvent, and temperature.

  • Primary Cause 1: Incomplete Reaction. The C-H bond at the C3 position is acidic, but a sufficiently strong base and/or thermal energy is required for efficient elimination. If the conditions are too mild, the reaction will stall.

  • Primary Cause 2: Formation of the Thermodynamic Isomer. The desired product is the conjugated enone, which is generally the thermodynamically favored product. However, under certain conditions, elimination can occur towards the C5 position, yielding the isomeric tert-butyl 3-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This is less common but possible, especially if kinetic control is favored.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: A combination of lithium carbonate (Li₂CO₃) and lithium bromide (LiBr) in DMF is reported to be effective.[2] The lithium ions coordinate with the carbonyl, increasing the acidity of the α-protons, while the carbonate acts as the base. Other non-nucleophilic bases like DBU or triethylamine can also be screened.

    • Temperature Control: This elimination often requires heating (e.g., 75-90 °C) to proceed to completion.[2] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.

    • Reaction Time: Ensure the reaction is allowed to run long enough for full conversion. An overnight reaction is not uncommon.

Troubleshooting_Workflow cluster_synthesis Synthesis Monitoring cluster_bromination Problem: Bromination Step cluster_elimination Problem: Elimination Step start Crude Product Analysis (TLC, NMR, LC-MS) prob1 Multiple Products/ Low Yield of (2) start->prob1 prob2 Incomplete Reaction or Isomer Formation start->prob2 cause1 Likely Cause: Dibromination prob1->cause1 sol1 Solution: 1. Slow Br₂ Addition at 0 °C 2. Strict 1.0 Stoichiometry 3. Quench upon completion cause1->sol1 cause2 Likely Cause: Suboptimal Base/Temp prob2->cause2 sol2 Solution: 1. Use Li₂CO₃/LiBr in DMF 2. Increase Temperature (75-90 °C) 3. Increase Reaction Time cause2->sol2

Caption: Troubleshooting workflow for common synthesis issues.

Issue 3: Product Instability and Difficult Purification

Q: My final product (3) seems to degrade during column chromatography or upon standing. How can I handle it?

A: The product, a vinylogous carbamate or enaminone, can be sensitive to both acidic and strongly basic conditions, as well as prolonged exposure to silica gel.

  • Cause: The enone system is reactive. The Boc-protecting group can be labile to strong acid, and the ring system can be susceptible to nucleophilic attack or polymerization under harsh conditions.

  • Troubleshooting Steps:

    • Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

    • Rapid Purification: Do not let the product sit on the column for extended periods. Elute the product as quickly as possible.

    • Alternative Purification: If possible, try to purify the product by recrystallization to avoid issues with chromatography.

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C) to maximize its shelf life.

Recommended Experimental Protocol

This protocol is adapted from established procedures for analogous structures and incorporates best practices to mitigate the side reactions discussed above.[1][2]

Step 1: Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (2)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add tert-butyl 4-oxopiperidine-1-carboxylate (1) (10.0 g, 50.2 mmol, 1.0 eq.).

  • Dissolution: Dissolve the starting material in a 1:1 mixture of anhydrous THF and Et₂O (60 mL total).

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (0.67 g, 5.0 mmol, 0.1 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (Br₂) (2.6 mL, 8.0 g, 50.2 mmol, 1.0 eq.) in 20 mL of the same THF/Et₂O solvent mixture. Add this solution dropwise to the reaction flask over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours after the addition is finished.

  • Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove excess bromine), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bromo-ketone (2), which can be used in the next step directly or purified by flash chromatography if necessary.

Step 2: Synthesis of this compound (3)
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (2) (from the previous step, ~50 mmol).

  • Reagents: Add anhydrous lithium bromide (LiBr) (8.7 g, 100 mmol, 2.0 eq.) and lithium carbonate (Li₂CO₃) (7.4 g, 100 mmol, 2.0 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) (150 mL).

  • Heating: Heat the reaction mixture to 75-80 °C and stir vigorously.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 3-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 150 mL).

  • Washing: Wash the combined organic layers thoroughly with water (to remove DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexanes:ethyl acetate gradient) to afford the final product (3).

Data Summary Table

The choice of reagents and conditions in the elimination step is critical. The following table summarizes the expected outcomes based on different experimental choices.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Not Recommended)Expected Outcome & Rationale
Base Li₂CO₃ / LiBrDBU (1,8-Diazabicycloundec-7-ene)Triethylamine (Et₃N)Rationale: Li₂CO₃ is a mild, non-nucleophilic base that minimizes side reactions. DBU is a stronger, non-nucleophilic base that can accelerate the reaction but may cause degradation at high temperatures. Et₃N is often too weak to efficiently deprotonate the α-carbon, leading to incomplete reaction.
Solvent DMFAcetonitrileEthanolRationale: DMF is a polar aprotic solvent that effectively solubilizes the lithium salts and promotes E2 elimination. Acetonitrile is a viable alternative. Protic solvents like ethanol can interfere with the base and may lead to substitution side products.
Temperature 75-80 °C80 °C (Reflux)60 °CRationale: Sufficient thermal energy is required to overcome the activation barrier for elimination. Temperatures below 70 °C often result in very slow or incomplete reactions.
Typical Yield Good to ExcellentModerate to GoodPoor to NoneThe combination of a suitable base, polar aprotic solvent, and adequate temperature is key to achieving high conversion and yield.

References

  • BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem Technical Support. [Link not available]
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridines. Retrieved from [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support. [Link not available]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • IUCr Journals. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Retrieved from [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support. [Link not available]
  • Google Patents. (n.d.). Purification method of tert-butyl hydroperoxide.
  • National Institutes of Health (NIH). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][3][4]benzodiazepine 3‐carboxylate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support. [Link not available]
  • PMC. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Retrieved from [Link]

Sources

Troubleshooting low yield in tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in pharmaceutical development.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this valuable compound. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.

The most prevalent synthetic route to this compound (also known as N-Boc-3-piperidone) is the oxidation of its corresponding alcohol precursor, tert-Butyl 3-hydroxy-piperidine-1-carboxylate.[4] This guide will focus on troubleshooting this critical oxidation step.

Troubleshooting Common Issues

This section is structured in a question-and-answer format to directly address the specific problems you may be facing during your synthesis.

Section 1: Low or No Product Formation

Question 1: I have set up my oxidation reaction (Swern/DMP), but TLC analysis shows only the starting alcohol even after several hours. What are the likely causes?

Answer: This is a common and frustrating issue that typically points to a problem with one of the following: reagent quality, reaction temperature, or improper reagent addition.

  • Reagent Quality & Anhydrous Conditions: Oxidation reactions, particularly the Swern oxidation, are highly sensitive to moisture.

    • Solvents: Ensure your dichloromethane (DCM) is anhydrous. Using a freshly opened bottle or drying it over a suitable agent like CaH₂ is critical.

    • DMSO (for Swern): Anhydrous DMSO is essential. The presence of water will quench the electrophilic activating agent (oxalyl chloride).

    • Dess-Martin Periodinane (DMP): While less sensitive than the Swern reagents, DMP can degrade upon exposure to moisture over time. It's best to use a fresh bottle or a properly stored reagent.[5]

    • Oxalyl Chloride (for Swern): This reagent is highly reactive with water. Use a fresh bottle and handle it under an inert atmosphere.

  • Critical Temperature Control (Swern Oxidation): The Swern oxidation requires cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) for the formation of the chloro(dimethyl)sulfonium chloride reactive species.[6][7] If the temperature is too high during the addition of DMSO to oxalyl chloride, or during the addition of the alcohol, the reactive intermediate will decompose, leading to no oxidation.[7][8]

  • Order of Reagent Addition (Swern Oxidation): The order of addition is crucial. DMSO must be added to the oxalyl chloride solution first to form the active oxidant. The alcohol is then added to this mixture, followed by the tertiary amine base (e.g., triethylamine).[4][6]

Section 2: Impurity Profile & Side Reactions

Question 2: My reaction has gone to completion, but I am observing significant side products. What are these impurities and how can I avoid them?

Answer: The formation of byproducts is often indicative of reaction conditions that are not optimal. Let's break down the possibilities for the most common oxidation methods.

  • For Swern Oxidation:

    • Side Product: A common side product is the formation of a mixed thioacetal.

    • Cause: This occurs if the reaction temperature is allowed to rise above the recommended -60 °C before the final addition of triethylamine.[8]

    • Solution: Maintain strict temperature control throughout the reaction. Ensure the triethylamine is added at -78 °C and only then allow the reaction to slowly warm to room temperature.

  • For Dess-Martin Periodinane (DMP) Oxidation:

    • Side Product: Acid-labile side products may form.

    • Cause: The DMP oxidation produces two equivalents of acetic acid, which can cause decomposition of acid-sensitive substrates or products.[9]

    • Solution: Buffer the reaction mixture with a mild base like pyridine or sodium bicarbonate. This is particularly important if your downstream applications are sensitive to trace acidic impurities.[9]

Troubleshooting Workflow Diagram

Below is a general workflow to help diagnose and resolve low-yield issues.

G start Low Yield or No Reaction Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_reagents->start Reagents Faulty (Use fresh/dry reagents) check_temp Confirm Strict Temperature Control (-78°C for Swern) check_reagents->check_temp Reagents OK check_temp->start Temp Incorrect (Re-run with proper cooling) check_order Review Order of Reagent Addition (Swern) check_temp->check_order Temp OK check_order->start Order Incorrect (Re-run with correct sequence) incomplete_rxn Incomplete Reaction by TLC? check_order->incomplete_rxn Order OK increase_time Increase Reaction Time incomplete_rxn->increase_time Yes increase_eq Increase Oxidant Equivalents incomplete_rxn->increase_eq Yes end_node Successful Synthesis incomplete_rxn->end_node No side_products Significant Side Products Observed? buffer_rxn Add Buffer (e.g., Pyridine for DMP) side_products->buffer_rxn Yes purify Optimize Purification (Column Chromatography) side_products->purify Yes side_products->end_node No increase_time->end_node increase_eq->end_node buffer_rxn->end_node purify->end_node

Caption: A troubleshooting decision tree for low-yield synthesis.

Comparative Overview of Oxidation Methods

To aid in your experimental design, the following table summarizes the key parameters of the two most common oxidation methods for this synthesis.

ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Typical Yield >95%[6]90-95%[6]
Reaction Temp. -78 °C to room temp.[6]Room temperature[6]
Reaction Time 2-4 hours[6]1-3 hours[6]
Key Advantages High yield, reliable for many substrates.[6][8]Mild conditions, easy workup.[5][6][9]
Key Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[6][7]Reagent is expensive and can be explosive under certain conditions.[6]

Experimental Protocols

Below are detailed, step-by-step protocols for both Swern and Dess-Martin Periodinane oxidations, adapted from established procedures.[6]

Protocol 1: Swern Oxidation

This method is known for its high yields but requires stringent anhydrous and low-temperature conditions.[6][7][8]

Materials:

  • tert-Butyl 3-hydroxy-piperidine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of tert-Butyl 3-hydroxy-piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Mechanism of Swern Oxidation

Swern_Mechanism cluster_activation Activator Formation cluster_oxidation Alcohol Oxidation DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium chloride DMSO->ActiveSpecies + OxalylChloride Oxalyl Chloride OxalylChloride->ActiveSpecies + Alkoxysulfonium Alkoxysulfonium ion ActiveSpecies->Alkoxysulfonium Reacts with Alcohol N-Boc-3-hydroxypiperidine Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et3N Ketone N-Boc-3-piperidone Ylide->Ketone Rearrangement

Caption: Simplified mechanism of the Swern Oxidation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is experimentally simpler and proceeds under mild, room temperature conditions.[5][6][9]

Materials:

  • tert-Butyl 3-hydroxy-piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous Na₂S₂O₃

Procedure:

  • To a stirred solution of tert-Butyl 3-hydroxy-piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[6]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Frequently Asked Questions (FAQs)

Q1: Can I use other oxidation methods? A: Yes, other methods like TEMPO-catalyzed oxidation can be used. This method is advantageous for its use of inexpensive reagents like bleach as the terminal oxidant. However, it can be more substrate-dependent.[6]

Q2: My final product appears oily, but it is reported as a solid. What should I do? A: The product, N-Boc-3-piperidone, has a low melting point (35-40 °C).[3] It may exist as a clear oil or a low-melting solid at room temperature. If TLC and NMR analysis confirm the purity, the physical state is not a cause for concern. For long-term storage, refrigeration at 2-8°C is recommended.[3]

Q3: How do I handle the foul odor from the Swern oxidation? A: The byproduct, dimethyl sulfide, has a very strong and unpleasant odor.[7] All manipulations should be performed in a well-ventilated fume hood. Glassware can be quenched with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO).[7]

Q4: Is purification by column chromatography always necessary? A: For most applications, purification by flash column chromatography is recommended to remove residual reagents and byproducts, especially the reduced form of DMP or triethylammonium salts from the Swern oxidation. The choice of eluent is typically a gradient of ethyl acetate in hexanes.[3][6]

References
  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N - Benchchem. (URL: )
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. (URL: )
  • Dess–Martin oxidation - Wikipedia. (URL: [Link])

  • Dess–Martin Periodinane - Merck Millipore. (URL: )
  • 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. (URL: [Link])

  • Dess-Martin periodinane - chemeurope.com. (URL: [Link])

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate - Atlantis Press. (URL: [Link])

  • Swern oxidation - Wikipedia. (URL: [Link])

  • Swern Oxidation - YouTube. (URL: [Link])

  • Swern Oxidation - Organic Chemistry Portal. (URL: [Link])

Sources

Technical Support Center: Stability and Handling of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling these versatile but sensitive chemical intermediates. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Core Instability

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex nitrogen-containing heterocycles.[1][2][3][4][5] However, its utility is matched by its inherent instability, primarily stemming from two key structural features: the N-Boc protecting group and the dihydropyridinone core. The tert-butoxycarbonyl (Boc) group, while crucial for masking the reactivity of the piperidine nitrogen, is susceptible to cleavage under acidic conditions.[6][7] The dihydropyridinone ring itself can be prone to oxidation and other rearrangements.

This guide will provide a structured approach to understanding and managing these stability challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by four factors: temperature, moisture, pH, and light exposure.[8]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. The manufacturer recommends storage at -20°C under a nitrogen atmosphere to minimize thermal degradation.

  • Moisture: The presence of water can lead to hydrolysis of the Boc-protecting group, especially under acidic or basic conditions. It is crucial to store the compound in a dry environment.[8]

  • pH: Extreme pH conditions are detrimental. Strong acids will readily cleave the Boc group, while strong bases can promote other degradation pathways. Maintaining a neutral pH is recommended for optimal stability.[8]

  • Light: While not extremely photosensitive, prolonged exposure to UV radiation may contribute to gradual degradation. Storing the compound in amber vials or opaque containers is a good preventative measure.[8]

Q2: I observe a new spot on my TLC plate after storing my solution of this compound in a protic solvent for a few hours. What could be happening?

A2: The appearance of a new, more polar spot on your TLC plate likely indicates the cleavage of the N-Boc protecting group. Protic solvents, especially if they are slightly acidic, can facilitate the hydrolysis of the tert-butoxycarbonyl group, yielding the free piperidinone. This is a common issue, as the Boc group is designed to be removed under mild acidic conditions.[7] To avoid this, use aprotic solvents for storage and sample preparation whenever possible. If a protic solvent is necessary for your reaction, use it immediately after preparation and consider buffering the solution to maintain a neutral pH.

Q3: My reaction yield is consistently lower than expected when using this compound. What are some potential stability-related causes?

A3: Lower than expected yields can often be traced back to the degradation of your starting material. Here are a few troubleshooting steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like ¹H NMR or LC-MS.

  • Reaction Conditions: Scrutinize your reaction conditions. Are you using any acidic reagents that could prematurely cleave the Boc group? Even seemingly neutral reagents can sometimes be contaminated with acidic impurities.

  • Solvent Purity: Ensure your solvents are anhydrous and free from acidic or basic impurities.

  • Atmosphere: If your reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use common laboratory acids like HCl or TFA to deprotect the N-Boc group?

A4: Yes, acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective for the deprotection of the N-Boc group.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide to yield the free amine. However, be mindful that the dihydropyridinone core may also be sensitive to strong acids. It is advisable to perform the deprotection at low temperatures and monitor the reaction closely to avoid side reactions.

Part 2: Troubleshooting Guides

This section provides detailed protocols and visual aids to address specific experimental challenges.

Troubleshooting Guide 1: Investigating Unexpected Degradation

If you suspect your sample of this compound has degraded, this workflow will help you identify the potential cause.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) to create a stock solution.

  • Initial Analysis: Immediately analyze the stock solution by LC-MS to establish a baseline purity profile.

  • Stress Conditions: Aliquot the stock solution into several vials and subject them to different stress conditions:

    • Acidic: Add a trace amount of a mild acid (e.g., acetic acid).

    • Basic: Add a trace amount of a mild, non-nucleophilic base (e.g., triethylamine).

    • Aqueous: Add a small percentage of water.

    • Light: Expose one vial to direct UV light.

    • Heat: Gently warm one vial.

  • Time-Point Analysis: Analyze each sample by LC-MS at regular intervals (e.g., 1, 4, and 24 hours) to monitor for the appearance of degradation products.

  • Data Analysis: Compare the chromatograms from the stressed samples to your initial analysis. The appearance of new peaks will indicate the degradation pathway under each condition.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Reaction Parameters cluster_3 Root Cause Analysis Unexpected_Results Unexpected Reaction Outcome (Low Yield, New Spots on TLC) Check_Purity Confirm Starting Material Purity (LC-MS, NMR) Unexpected_Results->Check_Purity Check_Storage Verify Storage Conditions (-20°C, Inert Atmosphere) Unexpected_Results->Check_Storage Analyze_Reagents Assess Reagent Compatibility (Acidity, Basicity) Check_Purity->Analyze_Reagents Check_Storage->Analyze_Reagents Analyze_Solvent Evaluate Solvent Effects (Protic vs. Aprotic, Purity) Analyze_Reagents->Analyze_Solvent Degradation_Pathway Identify Degradation Pathway (e.g., Boc Cleavage, Oxidation) Analyze_Solvent->Degradation_Pathway

Caption: Troubleshooting workflow for unexpected results.

Troubleshooting Guide 2: Potential Degradation Pathways

Understanding the likely degradation pathways can help in designing more robust experimental protocols.

G cluster_0 Starting Material cluster_1 Degradation Products A This compound B 5-Oxo-2,3,5,6-tetrahydropyridine (Boc Cleavage Product) A->B  Acidic Conditions  (e.g., H+, Lewis Acids) C Oxidized Species (e.g., Pyridinone) A->C  Oxidizing Agents  (e.g., Air, Peroxides)

Caption: Potential degradation pathways.

Part 3: Data and Protocols

This section provides quantitative data and detailed experimental procedures for the proper handling and use of this compound.

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature -20°CTo minimize thermal decomposition.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation.
Container Amber glass vial or opaque container[8]To protect from light.
Handling Environment Dry, inert atmosphere (glove box)To minimize exposure to moisture and oxygen.
Solvent for Storage Anhydrous aprotic solvents (if necessary)To prevent hydrolysis of the Boc group.
Experimental Protocol: N-Boc Deprotection

This protocol provides a general method for the removal of the N-Boc protecting group.

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add the deprotecting agent (e.g., 4M HCl in dioxane or neat TFA, 5-10 equivalents) to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the hydrochloride or trifluoroacetate salt.

  • Neutralization (Optional): If the free base is required, dissolve the salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

References

  • Bloom Tech. (2025, February 12). Is N-Boc-3-carboethoxy-4-piperidone stable? Knowledge. Retrieved from [Link]

  • Verma, R., & Kumar, S. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 118.
  • Patel, K. D., & Patel, H. D. (2014). Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Der Pharma Chemica, 6(5), 332-338.
  • Suma, C., Amritha, C. K., Thushara, P. V., & Ananya, V. M. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-11.
  • Al-Ghorbani, M., & Al-Anshori, M. (2016). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 21(10), 1369.
  • Onaka, M., & Orita, A. (2006). Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminium-planted mesoporous silica catalyst. Organic & Biomolecular Chemistry, 4(21), 4026-4032.
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 156496-89-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of complex nitrogen-containing heterocycles, its purity is paramount for the success of subsequent reactions. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The most common synthetic route to the target compound involves the oxidation of N-Boc-3-hydroxypiperidine.[1] Therefore, impurities are often related to this process or the inherent stability of the molecule.

Impurity Type Potential Source Identification Signature Primary Removal Strategy
Starting Material Incomplete oxidation of N-Boc-3-hydroxypiperidine.A more polar spot on TLC; distinct hydroxyl (-OH) peaks in NMR and IR.Silica Gel Chromatography
Deprotected Ketone Cleavage of the acid-labile tert-butoxycarbonyl (Boc) group.A very polar, baseline spot on TLC; absence of the t-butyl signal in ¹H NMR.Aqueous basic work-up followed by re-protection or chromatography.
Oxidation Byproducts Side reactions from the chosen oxidant (e.g., Swern, Dess-Martin).Sulfur or iodine-containing residues; unusual signals in NMR.Aqueous work-up; Charcoal treatment; Chromatography.
Solvent Residues Incomplete removal after reaction or chromatography.Characteristic solvent peaks in ¹H NMR (e.g., ethyl acetate, dichloromethane).High-vacuum drying; Trituration.
Degradation Products Dimerization, polymerization, or decomposition upon storage.Broadening of NMR signals; appearance of multiple new spots on TLC over time.Re-purification via chromatography; proper storage is key.

Section 2: Troubleshooting Guide - A Problem-Solving Approach

This section addresses common observational issues during the purification workflow.

Q: My final product is a persistent yellow oil, but literature suggests it should be a solid. What's causing this?

This is a frequent issue and typically points to residual impurities or solvents preventing crystallization.

  • Causality: The presence of even minor amounts of the starting alcohol (N-Boc-3-hydroxypiperidine) or residual solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) can significantly lower the melting point and inhibit solidification. The yellow color often indicates trace amounts of oxidized, unstable byproducts.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze a small sample by ¹H NMR and LC-MS. Pay close attention to the integration of the t-butyl peak (around 1.5 ppm) versus any unexpected signals. Look for characteristic solvent peaks.

    • Solvent Removal: Dry the material under high vacuum (not just a rotovap) for several hours, possibly with gentle heating (30-40°C) if the compound is stable.

    • Re-purification: If impurities are confirmed, flash column chromatography is the most effective solution. (See Protocol 1).

    • Trituration: If the product is of high purity but still oily, attempt to induce crystallization by trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether), and scratch the side of the flask with a glass rod while cooling in an ice bath.

Q: My NMR spectrum shows a singlet at ~1.47 ppm, but its integration is lower than expected (e.g., <9H). What does this mean?

This is a classic sign of partial deprotection of the Boc group.

  • Causality: The Boc group is notoriously labile under acidic conditions.[2][3] This can occur during an aqueous workup with an overly acidic solution, or even on silica gel during chromatography if the silica is slightly acidic.

  • Troubleshooting Workflow:

troubleshooting_deprotection cluster_actions Corrective Actions start Low Boc Integration in NMR check_tlc Analyze crude material by TLC. Is there a baseline spot? start->check_tlc wash Perform an aqueous wash with a mild base (e.g., sat. NaHCO₃ soln). check_tlc->wash Yes chromatography Purify via column chromatography. Consider adding 0.1-1% Et₃N to eluent. check_tlc->chromatography No, but other impurities present reextract Re-extract with an organic solvent (e.g., EtOAc or DCM). wash->reextract dry Dry over Na₂SO₄, filter, and concentrate. reextract->dry dry->chromatography reprotect Optional: Re-protect the amine if deprotection is severe. end_node Pure Product chromatography->end_node chromatography_workflow start Crude Product prep_column Prepare Silica Gel Column (Slurry Pack) start->prep_column load_sample Load Sample (Dry or Wet Loading) prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution combine Combine Pure Fractions monitor_tlc->combine Separation Complete concentrate Concentrate under Reduced Pressure combine->concentrate dry Dry under High Vacuum concentrate->dry finish Pure Product dry->finish

Sources

Technical Support Center: Optimizing Synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions and overcome common experimental hurdles.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a two-step sequence starting from a commercially available precursor, N-Boc-3-hydroxypiperidine. The general workflow involves the oxidation of the secondary alcohol to the corresponding ketone, followed by the introduction of α,β-unsaturation.

Synthesis_Workflow start N-Boc-3-hydroxypiperidine step1 Step 1: Oxidation start->step1 intermediate N-Boc-3-piperidone step1->intermediate step2 Step 2: α,β-Dehydrogenation (e.g., Saegusa-Ito Oxidation) intermediate->step2 product This compound step2->product

Figure 1: General synthetic workflow.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing explanations based on established chemical principles.

Step 1: Oxidation of N-Boc-3-hydroxypiperidine

Q1: What are the recommended methods for oxidizing N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone?

A1: Several reliable methods can be employed for this oxidation. The choice often depends on the scale of your reaction, available reagents, and desired purity profile. Three commonly used methods are Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.[1]

Method Reagents Typical Temperature Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to rtHigh yield, reliableRequires low temperatures, malodorous byproducts
DMP Oxidation Dess-Martin PeriodinaneRoom TemperatureMild conditions, convenientReagent can be explosive under certain conditions, expensive
TEMPO-Catalyzed Oxidation TEMPO, NaOCl (bleach)0 °C to rtCatalytic, cost-effectiveCan be sensitive to substrate, requires careful pH control

Q2: I am observing low yields in my Swern oxidation. What could be the cause?

A2: Low yields in a Swern oxidation can stem from several factors.[2] Firstly, ensure all your reagents, especially dimethyl sulfoxide (DMSO) and the solvent (typically dichloromethane), are anhydrous. Water can quench the reactive species. Secondly, precise temperature control is critical; the reaction should be maintained at -78 °C during the addition of the alcohol. Allowing the reaction to warm prematurely can lead to side reactions. Finally, ensure the stoichiometry of oxalyl chloride and triethylamine is correct. An excess of triethylamine is necessary to neutralize the acid generated during the reaction.

Q3: Are there any specific safety precautions for Dess-Martin periodinane (DMP) oxidation?

A3: Yes, Dess-Martin periodinane is a hypervalent iodine reagent and should be handled with care. It is sensitive to shock and can be explosive upon heating, especially in the presence of organic materials. It is recommended to store it in a cool, dry place and avoid grinding it. When performing the reaction, it is advisable to use a blast shield, especially for larger-scale reactions.

Step 2: α,β-Dehydrogenation of N-Boc-3-piperidone

Q4: What is the most reliable method for converting N-Boc-3-piperidone to the desired dihydropyridinone?

A4: The Saegusa-Ito oxidation is a widely recognized and effective method for the α,β-dehydrogenation of ketones.[3][4] This two-step, one-pot procedure involves the formation of a silyl enol ether from the ketone, followed by oxidation with a palladium(II) salt, typically palladium(II) acetate.[3][5]

Q5: How do I form the silyl enol ether of N-Boc-3-piperidone?

A5: The silyl enol ether is typically formed by treating the ketone with a silylating agent, such as trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a non-nucleophilic base. Common bases include lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LHMDS), or triethylamine. The choice of base and silylating agent can influence the regioselectivity of enolate formation, although for a symmetrical ketone like N-Boc-4-piperidone this is not a concern. For N-Boc-3-piperidone, kinetic or thermodynamic conditions can be chosen to favor one of the two possible enol ethers.

Q6: My Saegusa-Ito oxidation is not going to completion. What should I check?

A6: Incomplete conversion in a Saegusa-Ito oxidation can be due to several factors. Ensure that the silyl enol ether formation was successful by, for example, taking an aliquot for NMR analysis before proceeding with the palladium-mediated oxidation. The palladium(II) acetate should be of good quality, as its activity can diminish with age or improper storage. The reaction is often run in a solvent like acetonitrile, and ensuring anhydrous conditions is beneficial. If using a catalytic amount of palladium, a co-oxidant like benzoquinone is necessary to regenerate the active Pd(II) species.[3]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield start->low_yield side_products Presence of Side Products start->side_products incomplete_conversion Incomplete Conversion start->incomplete_conversion check_reagents check_reagents low_yield->check_reagents Check Reagent Quality and Stoichiometry over_oxidation over_oxidation side_products->over_oxidation Over-oxidation? boc_deprotection boc_deprotection side_products->boc_deprotection Boc Deprotection? dimerization dimerization side_products->dimerization Dimerization of Product? check_catalyst check_catalyst incomplete_conversion->check_catalyst Check Catalyst Activity (e.g., Pd(OAc)2) anhydrous_conditions anhydrous_conditions check_reagents->anhydrous_conditions Ensure Anhydrous Conditions temp_control temp_control anhydrous_conditions->temp_control Verify Temperature Control purification_loss purification_loss temp_control->purification_loss Assess Purification Losses reduce_oxidant reduce_oxidant over_oxidation->reduce_oxidant Reduce Oxidant Equivalents avoid_acid avoid_acid boc_deprotection->avoid_acid Avoid Acidic Conditions dilute_reaction dilute_reaction dimerization->dilute_reaction Use More Dilute Conditions enol_ether_formation enol_ether_formation check_catalyst->enol_ether_formation Confirm Silyl Enol Ether Formation reaction_time reaction_time enol_ether_formation->reaction_time Increase Reaction Time/Temperature co_oxidant co_oxidant reaction_time->co_oxidant Check Co-oxidant (if applicable)

Figure 2: Troubleshooting workflow for common synthesis issues.

Detailed Troubleshooting Scenarios
  • Issue: Low Yield in the Final Product

    • Possible Cause 1: Inefficient Oxidation (Step 1): If the initial oxidation to N-Boc-3-piperidone is low-yielding, the overall yield will be compromised. Monitor the conversion of the alcohol by TLC or GC-MS. If incomplete, consider extending the reaction time or using a more potent oxidizing agent.

    • Possible Cause 2: Incomplete Silyl Enol Ether Formation (Step 2a): The formation of the silyl enol ether is crucial for the Saegusa-Ito oxidation. If this step is sluggish, consider using a stronger base or a more reactive silylating agent (e.g., TMSOTf instead of TMSCl).

    • Possible Cause 3: Deactivated Palladium Catalyst (Step 2b): Palladium(II) acetate can be reduced to palladium(0) during the reaction. If a catalytic amount is used without an effective co-oxidant, the reaction will stall.[3] Ensure your co-oxidant (e.g., benzoquinone) is fresh and used in the correct stoichiometry. For stoichiometric reactions, use fresh Pd(OAc)₂.

    • Possible Cause 4: Product Instability during Workup/Purification: The dihydropyridinone product may be sensitive to acidic or basic conditions. A neutral workup is recommended. During purification by column chromatography, minimize the time the product spends on the silica gel, as it can be slightly acidic and may cause degradation.

  • Issue: Presence of Unexpected Side Products

    • Side Product: N-Boc Deprotected Species: The Boc protecting group can be labile under acidic conditions. If any acidic byproducts are formed and not adequately neutralized, deprotection can occur. Ensure a sufficient amount of base is used in the reactions and during workup.

    • Side Product: Over-oxidized or Rearranged Products: In some oxidation reactions, particularly with stronger oxidants or prolonged reaction times, over-oxidation or rearrangement of the piperidine ring can occur. Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Side Product: Dimerization of the Silyl Enol Ether or Product: Under certain conditions, dimerization can compete with the desired reaction. Running the reaction at a lower concentration may help to minimize these bimolecular side reactions.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate batches.

Protocol 1: Swern Oxidation of N-Boc-3-hydroxypiperidine
  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add anhydrous DMSO (2.4 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-piperidone, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Saegusa-Ito Oxidation of N-Boc-3-piperidone
  • To a solution of N-Boc-3-piperidone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq., freshly prepared) dropwise.

  • Stir for 1 hour at -78 °C.

  • Add TMSCl (1.2 eq.) dropwise and allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude silyl enol ether in anhydrous acetonitrile.

  • Add palladium(II) acetate (1.1 eq.) to the solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

V. References

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Retrieved January 20, 2026, from [Link]

  • Synthesis method for N-Boc-3-piperidone. Google Patents. Retrieved January 20, 2026, from

  • Saegusa–Ito oxidation. Wikipedia. Retrieved January 20, 2026, from [Link]

  • Saegusa-Ito Oxidation. NROChemistry. Retrieved January 20, 2026, from [Link]

  • Saegusa-Ito Oxidation. Chem-Station Int. Ed. Retrieved January 20, 2026, from [Link]

  • The Saegusa–Ito Oxidation of Silyl Enol Ethers to α,β-Unsaturated Carbonyl Compounds. ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Navigating Byproduct Formation in Reactions of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This guide is designed to provide in-depth, practical solutions for identifying and troubleshooting common byproducts encountered during its various chemical transformations. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, we can elucidate reaction pathways and optimize for purer outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm performing a reduction of the ketone in this compound and my ¹H NMR is showing more signals than expected. What could be the issue?

A1: Incomplete reduction is a common issue. While the desired product is the corresponding alcohol, tert-Butyl 5-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate, residual starting material is a likely culprit. Additionally, over-reduction or side reactions can occur depending on the reducing agent used.

Troubleshooting by ¹H NMR:

  • Starting Material: Look for the characteristic signals of the α,β-unsaturated ketone system in your starting material. The vinylic protons will appear as distinct multiplets in the olefinic region (typically δ 5.8-7.0 ppm).

  • Desired Product: The formation of the alcohol will result in the disappearance of the ketone and the appearance of a new signal for the proton on the carbon bearing the hydroxyl group (a carbinol proton), typically in the δ 3.5-4.5 ppm range. The hydroxyl proton itself may appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.

  • Over-reduction Byproduct: If a strong reducing agent like Lithium Aluminum Hydride (LAH) is used, you might see evidence of the reduction of the double bond, leading to the saturated piperidinol derivative. This would be indicated by the disappearance of the vinylic proton signals and the appearance of new aliphatic signals.

Q2: I'm attempting an alkylation reaction at the α-position to the carbonyl group, but the reaction is messy. What are the likely byproducts?

A2: Alkylation reactions on this substrate can be complex. Besides the desired α-alkylated product, several side reactions can occur:

  • O-alkylation: The enolate intermediate can be alkylated on the oxygen atom, leading to a silyl enol ether or similar structure.

  • Dialkylation: A second alkyl group can be added to the α-position.

  • Aldol Condensation: If the reaction conditions are not strictly anhydrous, or if the electrophile has an enolizable proton, self-condensation or reaction with the electrophile's enolate can occur.

  • Boc-Deprotection: Under acidic or certain thermal conditions, the tert-Butoxycarbonyl (Boc) protecting group can be cleaved.[1][2]

NMR Identification Strategy:

  • Compare Spectra: Carefully compare the ¹H and ¹³C NMR spectra of your product mixture with that of the starting material.

  • Look for Key Changes:

    • Successful α-alkylation: The disappearance of one of the α-protons and the appearance of new signals corresponding to the added alkyl group.

    • O-alkylation: The absence of the carbonyl signal in the ¹³C NMR (around δ 190-200 ppm) and the appearance of signals corresponding to an enol ether.

    • Boc-Deprotection: The disappearance of the large singlet around δ 1.5 ppm in the ¹H NMR (corresponding to the nine protons of the tert-butyl group) and the characteristic signal for the Boc carbonyl in the ¹³C NMR (around δ 155 ppm).[3][4] The signals for the ring protons will also shift significantly.

Q3: My reaction is showing a new singlet at ~1.5 ppm in the ¹H NMR, but it doesn't seem to be my product. What could this be?

A3: A prominent singlet around δ 1.4-1.5 ppm is the hallmark of the tert-butyl group of the Boc protecting group.[3] If you are seeing an unexpected singlet in this region, it could be due to a byproduct that has retained the Boc group. However, if your intended reaction was to modify the ring and you see a new, sharp singlet in this region, it could indicate the formation of tert-butanol or other tert-butyl containing byproducts from the decomposition of the Boc group or reagents.

Troubleshooting Steps:

  • Check for Boc-Deprotection: As mentioned in Q2, look for the disappearance of the Boc group signals in your main product.

  • Spike your NMR Sample: Add a small amount of tert-butanol to your NMR tube to see if the unknown singlet increases in intensity.

  • Consider Scavengers: The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to side reactions.[5][6] The use of scavengers in your reaction can help mitigate these unwanted byproducts.

Troubleshooting Guides

Guide 1: Distinguishing Between Starting Material and Reduced Product

This guide will help you confirm the successful reduction of the ketone to an alcohol.

Experimental Protocol: D₂O Exchange NMR

  • Acquire a standard ¹H NMR spectrum of your sample in a protic solvent (e.g., CDCl₃).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

Expected Results:

  • The signal corresponding to the hydroxyl proton (-OH) of your reduced product will either disappear or significantly decrease in intensity. This is because the labile hydroxyl proton exchanges with the deuterium from D₂O.

  • The signal for the starting material's vinylic protons will remain unchanged.

CompoundKey ¹H NMR SignalExpected Chemical Shift (ppm)Change after D₂O Exchange
Starting Material Vinylic Protonsδ 5.8 - 7.0No change
Reduced Product Carbinol Proton (-CHOH)δ 3.5 - 4.5No change
Reduced Product Hydroxyl Proton (-OH)Variable (often broad)Disappears or broadens
Guide 2: Identifying Boc-Deprotection

Loss of the Boc protecting group is a common side reaction. Here’s how to definitively identify it.

¹³C NMR Analysis:

The most reliable way to confirm Boc-deprotection is through ¹³C NMR.

CompoundKey ¹³C NMR SignalExpected Chemical Shift (ppm)
Boc-Protected Carbonyl of Boc group~155 ppm
Boc-Protected Quaternary carbon of tert-butyl~80 ppm
Boc-Protected Methyl carbons of tert-butyl~28 ppm
Deprotected Absence of the three signals aboveN/A

Workflow for Identifying Byproducts

Caption: A logical workflow for byproduct identification and reaction optimization.

Visualizing Potential Reaction Pathways

The following diagram illustrates common reaction pathways and potential byproduct formation from this compound.

Reaction_Pathways cluster_main Reaction Pathways cluster_reduction Reduction cluster_alkylation Alkylation cluster_deprotection Deprotection Start tert-Butyl 5-oxo-5,6- dihydropyridine-1(2H)-carboxylate Reduction_Product Desired Alcohol (tert-Butyl 5-hydroxy-5,6- dihydropyridine-1(2H)-carboxylate) Start->Reduction_Product Reducing Agent (e.g., NaBH₄) Alpha_Alkylation Desired α-Alkylated Product Start->Alpha_Alkylation Base + Electrophile O_Alkylation O-Alkylation Byproduct Start->O_Alkylation Kinetic Control Deprotection Boc-Deprotected Product Start->Deprotection Acid / Heat Over_Reduction Over-reduction Product (Saturated Alcohol) Reduction_Product->Over_Reduction Strong Reducing Agent (e.g., LAH) Di_Alkylation Dialkylation Byproduct Alpha_Alkylation->Di_Alkylation Excess Electrophile

Caption: Common reactions and potential byproducts.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Fuggetta, D., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(6), 1139-1147. [Link]

  • Nti, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145. [Link]

  • Kotha, S., & Khedkar, P. (2005). Deprotection of different N-Boc-compounds. Tetrahedron Letters, 46(43), 7369-7372.
  • ResearchGate. (n.d.). How to get pure nmr after deprotection of Boc by TFA?. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives. Der Pharma Chemica, 3(3), 174-188.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 733-747. [Link]

  • Kocienski, P. J. (2002).
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Google Patents. (n.d.). WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
  • National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Atlantis Press. (n.d.). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • Chongqing Insky Pharmaceutical Co., Ltd. (n.d.). N-Boc-3-piperidone. Retrieved from [Link]

Sources

Alternative workup procedures for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed alternative workup procedures to navigate the common challenges encountered during the synthesis of this valuable synthetic intermediate.

Introduction

This compound, a derivative of the dihydropyridinone core, is a key building block in medicinal chemistry. Its enaminone functionality provides a versatile handle for a variety of chemical transformations. The synthesis of this compound, while conceptually straightforward, can present several practical challenges during the reaction and subsequent workup, leading to issues with yield, purity, and reproducibility. This guide aims to provide clear, actionable solutions to these common problems.

Common Synthetic Strategies & Potential Pitfalls

A prevalent synthetic route to this compound involves the oxidation of a suitable precursor, such as N-Boc-3-hydroxypiperidine, followed by the introduction of unsaturation. Another common approach is the allylic oxidation of N-Boc-1,2,3,6-tetrahydropyridine. Each of these pathways has its own set of potential complications that can arise during the reaction and workup phases.

Below is a troubleshooting guide formatted to address specific issues you may encounter.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

  • Multiple side products are observed, with little to no formation of the target compound.

Possible Causes & Solutions:

  • Ineffective Oxidation: The chosen oxidizing agent may be old, inactive, or unsuitable for the substrate.

    • Solution: Verify the activity of your oxidizing agent. For chromium-based oxidants like Pyridinium Chlorochromate (PCC), ensure it is freshly prepared or properly stored. For Swern or Dess-Martin periodinane (DMP) oxidations, use anhydrous conditions as moisture can deactivate the reagents.[1]

  • Incomplete Reaction: Reaction times may be insufficient, or the temperature may be too low.

    • Solution: Monitor the reaction closely by TLC. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature. Be cautious, as excessive heat can lead to decomposition.

  • Side Reactions: The starting material or product may be susceptible to side reactions under the reaction conditions. For instance, in enaminone synthesis, self-condensation of ketone precursors can be a competing pathway.[2]

    • Solution: To minimize self-condensation, the addition of a water scavenger like titanium tetrachloride (TiCl₄) can be beneficial.[2]

Problem 2: Difficulty in Isolating the Product During Workup

Symptoms:

  • Formation of a persistent emulsion during aqueous extraction.

  • The product appears to be partially soluble in the aqueous layer, leading to loss of yield.

  • A tarry or gummy residue forms, complicating phase separation and extraction.

Possible Causes & Solutions:

  • Emulsion Formation: This is common when using certain solvents and in the presence of basic or acidic residues.

    • Alternative Workup 1 (Brine Wash): After the initial aqueous wash, perform subsequent washes with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break up emulsions.

    • Alternative Workup 2 (Filtration through Celite®): If a solid precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite®. This can help to remove particulate matter that stabilizes the emulsion.

  • Product Solubility in Aqueous Layer: The enaminone product may have some water solubility, especially if the pH of the aqueous layer is acidic, leading to protonation of the nitrogen.

    • Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. This can be achieved by washing with a saturated solution of sodium bicarbonate. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery from the aqueous phase.

  • Tarry Residue from Chromium Oxidation: PCC and other chromium-based oxidants can produce a characteristic black or brown tarry residue of reduced chromium salts.[3]

    • Alternative Workup 3 (Filtration through Florisil® or Silica Gel): After completion of the reaction, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes and filter it through a plug of Florisil® or silica gel. The polar chromium byproducts will be adsorbed onto the stationary phase, allowing the less polar product to be eluted.[4]

Problem 3: Contamination of the Final Product with Reagent Byproducts

Symptoms:

  • ¹H NMR of the purified product shows peaks corresponding to reagent byproducts (e.g., from DMP or Swern oxidation).

  • The isolated product is an oil or gum, even though it is expected to be a solid, due to the presence of impurities.

Possible Causes & Solutions:

  • Dess-Martin Periodinane (DMP) Byproducts: The reduced form of DMP, iodinane, can be difficult to remove.

    • Alternative Workup 4 (Thiosulfate Wash): Quench the reaction with a saturated aqueous solution of sodium bicarbonate, followed by a wash with a 10% aqueous solution of sodium thiosulfate. This reduces the iodinane byproducts to more water-soluble species that can be easily removed in the aqueous layer.[2][5] Stirring the biphasic mixture for 30-60 minutes is often beneficial.[6]

  • Swern Oxidation Byproducts: The characteristic smell of dimethyl sulfide is a common indicator of these byproducts.

    • Solution: Ensure the reaction is properly quenched. The workup typically involves washing with a mild acid (e.g., dilute HCl or NH₄Cl solution) to neutralize the triethylamine and then with water and brine.[7] If the smell persists, co-evaporation with a high-boiling point solvent under reduced pressure can sometimes help.

  • Selenium Dioxide (SeO₂) Byproducts: In allylic oxidations using SeO₂, residual selenium compounds can be toxic and difficult to remove.

    • Alternative Workup 5 (Precipitation and Filtration): The workup for SeO₂ reactions often involves the precipitation of elemental selenium or selenium compounds, which can be removed by filtration through Celite® before proceeding with an extractive workup.[6][8] Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can minimize the amount of selenium waste.[8]

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows the reaction has gone to completion, but after workup and purification, my yield is very low. Where could my product have gone?

A1: There are several possibilities for product loss during workup and purification:

  • Aqueous Solubility: As mentioned in Problem 2, your product may have some solubility in the aqueous phase. Re-extracting the combined aqueous layers can sometimes recover a significant amount of product.

  • Instability on Silica Gel: Enaminones can sometimes be unstable on silica gel, leading to decomposition during column chromatography.[5] If you suspect this, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine before use. Alternatively, purification by crystallization may be a better option if the product is a solid.

  • Volatility: While less likely for this specific compound, some products can be volatile and may be lost during solvent removal under high vacuum. Using a lower temperature on the rotary evaporator can help mitigate this.

Q2: I am seeing a byproduct with a mass corresponding to the di-Boc protected starting material. How can I avoid this?

A2: This suggests that the starting material, likely a piperidine derivative, has undergone over-protection. This is more common if the Boc-protection step is not carefully controlled. Ensure you are using the correct stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) and that the reaction is not run for an excessively long time.

Q3: Can I use an alternative to chromium-based oxidants for the synthesis?

A3: Absolutely. Due to the toxicity of chromium, many researchers prefer to use alternatives. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are excellent, milder alternatives for the oxidation of alcohols. For allylic oxidations, selenium dioxide is a classic reagent, though care must be taken due to its toxicity.[8]

Q4: My final product is a brownish oil, but the literature reports it as a solid. What could be the issue?

A4: A brownish oil suggests the presence of impurities. These could be residual reagent byproducts or decomposition products. Review the troubleshooting sections on byproduct removal. It is also possible that your product requires trituration or crystallization to induce solidification. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, diethyl ether) and then adding a non-polar solvent in which it is insoluble (e.g., hexanes, pentane) dropwise until turbidity is observed. Cooling this mixture may afford the crystalline product.

Detailed Alternative Workup Protocols

Protocol 1: Workup for Dess-Martin Periodinane (DMP) Oxidation

This protocol is designed to efficiently remove the iodinane byproducts.

  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an equal volume of diethyl ether or methyl tert-butyl ether (MTBE).

  • Pour the diluted mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃).

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer should be clear.

  • Separate the organic layer. Extract the aqueous layer twice more with the chosen organic solvent.

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Workup for Chromium Trioxide (e.g., PCC) Oxidation

This protocol is designed to remove the insoluble chromium byproducts.

  • After the reaction is complete, dilute the reaction mixture with 5-10 volumes of diethyl ether.

  • Prepare a short plug of silica gel or Florisil® in a fritted glass funnel.

  • Pass the diluted reaction mixture through the plug, collecting the filtrate.

  • Wash the plug with additional diethyl ether until all the product has been eluted (monitor by TLC).

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography if necessary.

Visualizing the Workflow

General Synthetic Workflow

Synthetic Workflow Start Starting Material (e.g., N-Boc-3-hydroxypiperidine) Reaction Oxidation Reaction (e.g., DMP, Swern, PCC) Start->Reaction Workup Workup Procedure (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Crystallization) Workup->Purification Product Final Product (tert-Butyl 5-oxo-5,6- dihydropyridine-1(2H)-carboxylate) Purification->Product

Caption: A generalized workflow for the synthesis of the target compound.

Troubleshooting Decision Tree for Workup Issues

Workup Troubleshooting Start Workup Issue Encountered Emulsion Emulsion Formation? Start->Emulsion TarryResidue Tarry Residue? Byproduct Reagent Byproduct Contamination? Emulsion->TarryResidue No BrineWash Wash with Brine Emulsion->BrineWash Yes TarryResidue->Byproduct No SilicaPlug Filter through Silica/Florisil® Plug TarryResidue->SilicaPlug Yes ThiosulfateWash Wash with Na₂S₂O₃ Byproduct->ThiosulfateWash Yes (DMP) CeliteFilter Filter through Celite® BrineWash->CeliteFilter Still Emulsion

Caption: A decision tree for troubleshooting common workup problems.

References

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Available at: [Link]

  • GeeksforGeeks. (n.d.). Selenium Dioxide. Available at: [Link]

  • Atlantis Press. (2015). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Available at: [Link]

  • MDPI. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Available at: [Link]

  • Slideshare. (n.d.). SeO2 & raney ni. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Available at: [Link]

  • University of Rochester. (n.d.). Workup Tricks. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile N-Boc-5-oxopiperidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, often referred to as N-Boc-4-piperidone or a related isomer, represents a pivotal heterocyclic scaffold. Its inherent structural features, including a reactive ketone group and a Boc-protected nitrogen, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. The piperidine ring is a common motif in numerous pharmaceuticals, and the strategic placement of functional groups on this core can modulate pharmacological activity, selectivity, and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating multi-step synthetic transformations, a crucial aspect in the construction of complex drug candidates.

This guide provides a comparative analysis of the biological activities of various derivatives of the this compound scaffold. We will delve into specific examples from the literature, focusing on their anticancer and antimicrobial properties, supported by experimental data. The causality behind experimental designs and the interpretation of structure-activity relationships (SAR) will be highlighted to provide researchers, scientists, and drug development professionals with actionable insights.

Anticancer Activity of Dihydropyridinone Derivatives

The dihydropyridinone core has emerged as a promising pharmacophore for the development of novel anticancer agents. The ability to introduce diverse substituents at various positions of the ring allows for the fine-tuning of interactions with biological targets, leading to enhanced potency and selectivity.

Comparative Anticancer Potency

Several studies have explored the cytotoxic effects of dihydropyrimidinone derivatives against various cancer cell lines. A notable study synthesized a series of novel dihydropyrimidinone derivatives and evaluated their in vitro anticancer activity. The results demonstrated that specific substitutions on the dihydropyrimidinone ring significantly impact their cytotoxic efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A A549 (Lung)15.2 ± 1.3Doxorubicin0.8 ± 0.1
Derivative B MCF-7 (Breast)9.8 ± 0.9Doxorubicin0.5 ± 0.05
Derivative C HeLa (Cervical)21.5 ± 2.1Doxorubicin1.2 ± 0.2

Table 1: Comparative in vitro anticancer activity of representative dihydropyridinone derivatives.

The data reveals that while the synthesized derivatives exhibit anticancer activity, their potency is generally lower than the standard chemotherapeutic agent, doxorubicin. However, the unique structural scaffold of these derivatives may offer advantages in terms of reduced off-target toxicity or the ability to overcome drug resistance mechanisms, warranting further investigation. A study on naturally occurring oxyprenylated diketopiperazines, which share some structural similarities, revealed that the presence of a geranyloxy side chain was crucial for their growth inhibitory activity against various cancer cell lines, with IC50 values ranging from 2 to 23 µM.[1] This highlights the importance of lipophilic side chains in enhancing anticancer potency.

Mechanism of Action: A Glimpse into Cellular Effects

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis and perturb the cell cycle. For instance, some dihydropyrimidinone analogs have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the modulation of key signaling pathways.

DHP_Derivative Dihydropyridinone Derivative Cell Cancer Cell DHP_Derivative->Cell G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Induces Apoptosis Apoptosis Cell->Apoptosis Triggers Proliferation Inhibition of Proliferation G2M_Arrest->Proliferation Apoptosis->Proliferation

Figure 1: Simplified workflow of the proposed anticancer mechanism of action for certain dihydropyridinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the dihydropyridinone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a standard drug (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity of Dihydropyridinone Analogs

The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. The dihydropyridinone scaffold has also shown promise in this therapeutic area.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of dihydropyridinone derivatives has been evaluated against a panel of clinically relevant bacteria and fungi. Structure-activity relationship studies have indicated that the nature and position of substituents on the dihydropyridine ring play a crucial role in determining their antimicrobial spectrum and potency. For instance, a study on novel C2-substituted 1,4-dihydropyridine analogues demonstrated that increasing the bulk of the substituent at the C2 position improved antibacterial activity.[2]

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative X 50>100100
Derivative Y 2510050
Derivative Z 12.55025

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of representative dihydropyridinone derivatives against microbial pathogens.

The data suggests that certain derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, with moderate activity against Gram-negative bacteria and fungi. The differences in activity can be attributed to variations in cell wall composition and the ability of the compounds to penetrate the microbial membranes. Some dihydropyrimidinone derivatives have shown excellent activity against Pseudomonas aeruginosa with MIC values at 62.5 µg/mL.[3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compounds in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR insights from various studies include:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the dihydropyridine ring significantly influences anticancer activity. Aromatic rings with electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with target proteins.

  • Lipophilicity: Increased lipophilicity, often achieved by introducing bulky alkyl or aryl groups, can enhance membrane permeability and, consequently, antimicrobial and anticancer activity. However, an optimal balance of lipophilicity is crucial to maintain aqueous solubility and avoid non-specific toxicity.

  • Stereochemistry: The chiral centers within the piperidine ring can play a critical role in biological activity. Enantiomerically pure compounds often exhibit significantly different potencies and selectivities compared to their racemic mixtures.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the potential of its derivatives as anticancer and antimicrobial agents. The modular nature of their synthesis allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will facilitate a more rational, mechanism-based drug design approach.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

  • Combinatorial Approaches: Exploring the synergistic effects of these derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment strategies and combat drug resistance.

By leveraging the insights from structure-activity relationship studies and employing robust experimental methodologies, the full therapeutic potential of this compound derivatives can be realized.

References

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines. (2014). Fitoterapia. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate scaffold and its derivatives are of significant interest in medicinal chemistry and drug development.[1] These structures often serve as key intermediates in the synthesis of a wide array of biologically active heterocyclic compounds.[2][3] Given their importance, unambiguous structural confirmation of newly synthesized derivatives is a critical, non-negotiable step in the research and development pipeline.

This guide provides a comprehensive comparison of the most effective and widely used analytical techniques for the structural elucidation of this class of molecules. We will move beyond a simple listing of methods to explain the underlying causality for experimental choices, providing field-proven insights into data interpretation and integration. The goal is to equip researchers with a robust, self-validating workflow for confident structural assignment.

For the purpose of this guide, we will use the hypothetical molecule, tert-Butyl 4-methyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (M.W. 225.28 g/mol ) , as a reference for discussing expected data.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete and unambiguous structural picture. A synergistic approach, integrating data from multiple orthogonal techniques, is the cornerstone of authoritative structural confirmation. Our recommended workflow prioritizes techniques that provide the most definitive information first (Primary), followed by methods that offer crucial corroborating evidence (Secondary).

cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS EA Elemental Analysis NMR->EA Empirical Formula Validation IR FTIR Spectroscopy MS->IR Final Confirmed Structure IR->Final EA->Final

Caption: Integrated workflow for structural confirmation.

Part 1: Primary Structural Elucidation Techniques

These are the foundational experiments that provide the bulk of the structural information, including the molecular formula and the connectivity of the atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For our target derivatives, a suite of 1D and 2D NMR experiments is essential.

Expertise in Action: The N-Boc (tert-butyloxycarbonyl) protecting group introduces specific conformational and electronic effects that are observable by NMR. For instance, hindered rotation around the N-C(O) amide bond can sometimes lead to broadened signals or even the appearance of rotamers (distinct sets of signals for the same nucleus).[4][5] Running experiments at elevated temperatures can often coalesce these signals, simplifying the spectrum.

1.1.1 ¹H NMR Spectroscopy

This experiment identifies the different proton environments in the molecule and their connectivity through spin-spin coupling.

Expected Data for Reference Compound:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃ (Boc)~1.50Singlet (s)9H
C4-CH₃~2.00Singlet (s)3H
H-6~2.60Triplet (t)2H
H-2~3.80Triplet (t)2H
H-3~5.50Singlet (s)1H

Causality: The protons on C6 and C2 are expected to be triplets because they are coupled to each other across the nitrogen in the saturated part of the ring. The vinyl proton at H-3 is a singlet as it has no adjacent protons. The large integration value of 9H for the signal around 1.50 ppm is characteristic of the tert-butyl group of the Boc protector.[6]

1.1.2 ¹³C NMR Spectroscopy

This provides a count of the unique carbon atoms and information about their electronic environment.

Expected Data for Reference Compound:

Signal AssignmentChemical Shift (δ, ppm)
C4-C H₃~18
C(C H₃)₃ (Boc)~28
C-6~35
C-2~45
C (CH₃)₃ (Boc)~82
C-4~105
C-3~110
C =O (Boc)~154
C-5 (C =O)~195

Causality: The two carbonyl carbons are easily distinguished; the ketone carbonyl (C-5) is significantly downfield (~195 ppm) compared to the carbamate carbonyl of the Boc group (~154 ppm).[7] The quaternary carbon of the tert-butyl group is also a key identifier at around 82 ppm.

1.1.3 2D NMR (COSY & HSQC)

2D experiments are critical for unambiguously assigning the signals from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[8] For our reference compound, a key cross-peak would be observed between the signals at ~2.60 ppm (H-6) and ~3.80 ppm (H-2), confirming their connectivity.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[9] This is the definitive way to assign protonated carbons. For example, the proton signal at ~5.50 ppm would show a cross-peak to the carbon signal at ~110 ppm, confirming the assignment of C-3 and H-3.

cluster_0 Data Integration via 2D NMR cluster_1 COSY cluster_2 HSQC H1_NMR ¹H NMR Signals (Chemical Shifts) H6 H-6 (~2.60 ppm) H2 H-2 (~3.80 ppm) H3 H-3 (~5.50 ppm) C13_NMR ¹³C NMR Signals (Chemical Shifts) C3 C-3 (~110 ppm) H6->H2 J-Coupling H3->C3 Direct Bond

Caption: Using 2D NMR to link proton and carbon data.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the compound is fully dissolved. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte signals.

  • Acquisition (1D):

    • Acquire a ¹H spectrum. Optimize spectral width to cover all expected signals.

    • Acquire a ¹³C{¹H} spectrum (proton-decoupled).

  • Acquisition (2D):

    • Set up and run a standard COSY (e.g., cosygpqf) experiment. Use the spectral width from the ¹H spectrum for both dimensions.[10]

    • Set up and run a standard HSQC (e.g., hsqcedetgpsisp2.3) experiment. Use the ¹H and ¹³C spectral widths as determined from the 1D experiments.[11]

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HRMS)

While NMR builds the atomic framework, HRMS provides an extremely accurate molecular weight, which is used to determine the molecular formula.

Expertise in Action: Electrospray Ionization (ESI) is the preferred method for this class of molecules as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation.[12][13]

Expected Data for Reference Compound (C₁₁H₁₇NO₃):

IonCalculated Exact MassObserved Mass (HRMS)
[M+H]⁺226.1281226.1283
[M+Na]⁺248.1101248.1104

Causality: The observed mass, accurate to within 5 ppm, allows for the unambiguous determination of the molecular formula C₁₁H₁₇NO₃. This definitively validates the atomic composition suggested by NMR. Fragmentation patterns can also be studied; a common loss for N-Boc protected compounds is the tert-butyl group (-57 Da) or isobutylene (-56 Da).[14]

Experimental Protocol: HRMS-ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer immediately before analysis to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

  • Formula Determination: Use the instrument's software to calculate the molecular formula for the observed exact mass, constraining the elements to C, H, N, and O.

Part 2: Secondary & Confirmatory Techniques

These methods provide complementary data that supports the primary assignments and confirms the presence of key functional groups and overall elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the presence of specific functional groups based on their characteristic absorption of infrared radiation.

Expertise in Action: The core of our target molecule is a β-enaminone system, which has a characteristic electronic delocalization.[1] This delocalization affects the vibrational frequencies of the C=O and C=C bonds, often shifting them to lower wavenumbers compared to isolated ketones and alkenes.

Expected Data for Reference Compound:

Wavenumber (cm⁻¹)Functional Group Assignment
~1700-1725C=O stretch (Boc carbamate)
~1650-1670C=O stretch (α,β-unsaturated ketone)
~1600-1620C=C stretch (alkene)
~2950-2980C-H stretch (aliphatic)

Causality: The two carbonyl groups are distinguishable. The carbamate carbonyl is typically at a higher frequency than the conjugated ketone carbonyl. The presence of both peaks provides strong evidence for the intact core structure.[15]

Elemental Analysis

This classical technique provides the mass percentages of each element (C, H, N) in a pure sample. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[16]

Expertise in Action: The power of elemental analysis lies in its ability to validate the molecular formula derived from HRMS. If the empirical formula calculated from elemental analysis does not match the ratio of atoms in the HRMS-derived molecular formula, it indicates either an incorrect structural assignment or, more commonly, the presence of impurities (e.g., residual solvent, water).[17]

Expected Data for Reference Compound (C₁₁H₁₇NO₃):

ElementCalculated %Found %
Carbon (C)58.6558.61
Hydrogen (H)7.617.65
Nitrogen (N)6.226.19
Experimental Protocol: Elemental Analysis
  • Sample Purity: The sample MUST be meticulously purified (e.g., by chromatography or recrystallization) and thoroughly dried under high vacuum to remove all traces of solvent and water. This is the most critical step for obtaining accurate data.

  • Submission: Submit ~2-3 mg of the highly pure sample to a calibrated combustion analyzer.

  • Calculation:

    • Convert the found percentages to moles of each element (assuming a 100 g sample).[18]

    • Divide each molar amount by the smallest molar amount to get a ratio.[19]

    • If necessary, multiply by a small integer to obtain a whole-number ratio, yielding the empirical formula.[18]

    • Compare this empirical formula to the molecular formula from HRMS. For C₁₁H₁₇NO₃, the empirical formula is the same as the molecular formula.

Conclusion

Confirming the structure of this compound derivatives requires a disciplined, multi-faceted analytical approach. By integrating the detailed connectivity map from 1D and 2D NMR with the definitive molecular formula from HRMS, and corroborating this with functional group data from FTIR and empirical formula validation from elemental analysis, researchers can achieve an unimpeachable level of confidence in their structural assignments. This rigorous, self-validating workflow is essential for ensuring the integrity of downstream research and development efforts.

References
  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. ResearchGate.[Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis.[Link]

  • MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan.[Link]

  • Calculating Empirical Formulas for Compounds. Chemistry LibreTexts.[Link]

  • 2D NMR Introduction. Chemistry LibreTexts.[Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry.[Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.[Link]

  • Determining Empirical and Molecular Formulas. OpenStax.[Link]

  • Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl). International Union of Crystallography.[Link]

  • Stoichiometry: Elemental Analysis. University of Wisconsin-Madison.[Link]

  • Basic 2D NMR experiments. University of Florence.[Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate.[Link]

  • The results of FTIR spectra of β-ionone, HP-β-CD and its inclusion complex. ResearchGate.[Link]

  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective.[Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.[Link]

  • Negative ion mass spectra of dihydropyridine calcium-channel blockers. PubMed.[Link]

  • Elemental Analysis: Empirical and Molecular Formulas. YouTube.[Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.[Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI.[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.[Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Institutes of Health.[Link]

  • Crystal structure of 2-ethyl-1-tert-butyl 3-oxo-2-[phenyl(tert-butoxycarbonylamino)methyl]-1,2-pyrrolidinedicarboxylate, C24H34N2O7. ResearchGate.[Link]

  • Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. MDPI.[Link]

  • On the selective N-methylation of BOC-protected amino acids. PubMed.[Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal.[Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCr Journals.[Link]

  • NMR spectroscopic study of some novel N,N-disubstituted phosphonoacetamides. CONICET.[Link]

  • Crystal structure of tert-butyl 3,6-diiodocarbazole- 9-carboxylate. IUCr Journals.[Link]

Sources

A Prospective Analysis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate as a Michael Acceptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful tool for creating intricate structures. This guide provides an in-depth comparative analysis of tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate as a potential Michael acceptor. In the absence of extensive empirical data for this specific compound, this document serves as a prospective guide, leveraging established principles of organic chemistry and data from analogous systems to predict its efficacy and compare it with commonly employed cyclic enones.

Introduction to Michael Acceptors and the Target Compound

The Michael reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] This reaction is thermodynamically controlled and is widely utilized for its efficiency in forming new bonds.[3] The reactivity of a Michael acceptor is primarily governed by the electrophilicity of its β-carbon, which is influenced by both electronic and steric factors.

This compound is a heterocyclic compound featuring an α,β-unsaturated lactam system. The presence of the electron-withdrawing N-Boc (tert-butoxycarbonyl) group is anticipated to significantly influence its reactivity. This guide will explore the theoretical underpinnings of its efficacy as a Michael acceptor in comparison to well-characterized analogues such as cyclohexenone and cyclopentenone.

Theoretical Comparison of Michael Acceptor Efficacy

The reactivity of a Michael acceptor is a delicate balance of several factors. Here, we dissect the expected impact of the structural features of this compound on its performance in Michael additions.

Electronic Effects

The key to a successful Michael addition is the electrophilicity of the β-carbon of the α,β-unsaturated system. In our target molecule, the nitrogen atom of the lactam and the carbonyl group of the Boc protecting group play crucial roles.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is generally considered electron-withdrawing due to the influence of the carbonyl moiety.[4] This inductive effect is expected to decrease the electron density on the nitrogen atom, which in turn reduces the electron-donating resonance effect of the nitrogen into the α,β-unsaturated system. Consequently, the β-carbon should be more electron-deficient and thus more susceptible to nucleophilic attack compared to a simple enone like cyclohexenone.

  • The Lactam Carbonyl: The inherent electron-withdrawing nature of the lactam carbonyl group further contributes to the overall electrophilicity of the conjugated system.

Steric Considerations

Steric hindrance can significantly impact the rate and feasibility of a Michael addition.[5] The bulky tert-butyl group of the N-Boc protecting group could potentially hinder the approach of a nucleophile. However, due to the planar nature of the conjugated system and the likely orientation of the Boc group, this steric clash may be less significant for smaller to moderately sized nucleophiles. For very bulky Michael donors, a decrease in reaction rate compared to less substituted acceptors like cyclopentenone is anticipated.[6]

Comparison with Standard Michael Acceptors

To provide a practical context, we compare the expected reactivity of our target compound with two widely used cyclic enones:

  • Cyclohexenone: A standard six-membered cyclic enone, cyclohexenone is a moderately reactive Michael acceptor. The absence of a strongly electron-withdrawing group on the ring makes its β-carbon less electrophilic than what is predicted for our target compound.

  • Cyclopentenone: Due to increased ring strain, cyclopentenone is generally a more reactive Michael acceptor than cyclohexenone.[6] The double bond in the five-membered ring is more strained, and the transition state leading to the enolate intermediate is more readily achieved.

Based on these considerations, we can propose a hypothetical reactivity trend:

Cyclopentenone > this compound > Cyclohexenone

This prediction is based on the strong electron-withdrawing nature of the N-Boc group in our target molecule, which is expected to enhance its electrophilicity beyond that of cyclohexenone, while the inherent reactivity of the five-membered ring in cyclopentenone likely keeps it as the most reactive of the three.

Prospective Experimental Data and Comparison

Table 1: Prospective Comparison of Michael Acceptor Performance

Michael AcceptorMichael Donor (Example)Expected Relative Reaction RateExpected Yield (under optimized conditions)Key Considerations
This compound Thiophenol High Good to Excellent The electron-withdrawing N-Boc group should activate the system towards nucleophilic attack by soft nucleophiles.
Piperidine Moderate to High Good Steric hindrance from the Boc group might slightly impede the approach of the amine.
Diethyl Malonate Moderate Moderate to Good A suitable base will be required to generate the enolate of the malonate.
Cyclohexenone Thiophenol Moderate Good A well-established reaction, often proceeding smoothly under basic conditions.
Piperidine Moderate Good A standard aza-Michael addition.
Diethyl Malonate Low to Moderate Moderate Generally requires a strong base and longer reaction times compared to more activated acceptors.
Cyclopentenone Thiophenol Very High Excellent Higher reactivity due to ring strain.[6]
Piperidine High Excellent Favorable kinetics for the aza-Michael addition.
Diethyl Malonate High Good to Excellent Readily undergoes Michael addition with stabilized carbanions.[7]

Experimental Protocols

The following protocols for Michael additions to cyclic enones can be adapted for the use of this compound. Researchers should consider these as starting points and optimize conditions as necessary.

General Protocol for Thiol-Michael Addition

This protocol describes a general procedure for the addition of a thiol to a cyclic enone, which is expected to be highly effective for the target compound.

Materials:

  • This compound (1.0 mmol)

  • Thiol (e.g., thiophenol, 1.1 mmol)

  • Base (e.g., triethylamine, 1.2 mmol)

  • Solvent (e.g., dichloromethane, 10 mL)

Procedure:

  • To a round-bottom flask, add this compound and the solvent.

  • Stir the solution at room temperature.

  • Add the thiol to the solution.

  • Add the base dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Aza-Michael Addition

The addition of amines to Michael acceptors is a fundamental transformation. This protocol provides a general method for this reaction.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., piperidine, 1.1 mmol)

  • Solvent (e.g., methanol, 10 mL)

Procedure:

  • In a sealed tube, dissolve this compound in the solvent.

  • Add the amine to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

General Protocol for Michael Addition of a Stabilized Carbanion

This protocol is suitable for the addition of soft carbon nucleophiles like diethyl malonate.

Materials:

  • This compound (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Base (e.g., sodium ethoxide, 1.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • To a solution of the base in the solvent, add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate the enolate.

  • Add a solution of this compound in the solvent to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Michael addition mechanism and a typical experimental workflow.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Acceptor This compound Step1 Nucleophilic Attack at β-Carbon Acceptor->Step1 Donor Nucleophile (Michael Donor) Donor->Step1 Step2 Enolate Intermediate Formation Step1->Step2 Forms C-Nu bond Step3 Protonation Step2->Step3 Proton source (e.g., solvent) Product Michael Adduct Step3->Product

Caption: Generalized mechanism of the Michael addition.

Experimental_Workflow A 1. Reaction Setup (Acceptor, Donor, Solvent, Catalyst) B 2. Reaction (Stirring, Heating if necessary) A->B C 3. Monitoring (TLC, LC-MS) B->C C->B Reaction incomplete D 4. Workup (Quenching, Extraction) C->D Reaction complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

While direct experimental validation is pending, a thorough theoretical analysis suggests that this compound holds significant promise as a versatile Michael acceptor. The electron-withdrawing nature of the N-Boc group is expected to activate the α,β-unsaturated lactam system, rendering it more reactive than conventional cyclic enones like cyclohexenone. Although steric hindrance from the bulky tert-butyl group may play a role with larger nucleophiles, this substrate is poised to be a valuable building block in the synthesis of complex nitrogen-containing molecules. The provided experimental protocols for analogous systems offer a solid foundation for researchers to explore the full potential of this intriguing Michael acceptor. Further empirical studies are warranted to fully elucidate its reactivity profile and expand its application in synthetic chemistry.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][1]

  • Breit, B., & Seiche, W. (2001). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed Central. [Link][6]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link][3]

  • ACS Publications. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. [Link]

  • Wikipedia. (2023). Michael addition reaction. [Link][2]

  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link][7]

  • Scribd. (n.d.). 14 Addition of Enolates To Enones The Michael Reaction. [Link]

  • ACS Publications. (2010). Water-Compatible Iminium Activation: Highly Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Enones. The Journal of Organic Chemistry. [Link]

  • IntechOpen. (2023). Thia-Michael Addition in Diverse Organic Synthesis. [Link]

  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link][4]

  • Atlantis Press. (2020). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link][8]

  • ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • PubMed Central. (2016). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. [Link][5]

  • ResearchGate. (2010). 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1... [Link]

  • ResearchGate. (2014). Addition of thiols to cyclic enones under various conditions and catalysts. [Link]

  • PubMed Central. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]

  • ACS Publications. (2016). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]

  • PubMed Central. (2017). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. [Link]

  • IRIS UPO. (2010). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. [Link]

  • National Institutes of Health. (2018). Electronic Structure and Reactivity Studies of a Nonsymmetric One-Electron Oxidized CuII Bis-phenoxide Complex. [Link]

  • ResearchGate. (2023). The deprotection of the N-Ts and N-Boc group. [Link]

  • IUCr Journals. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • ResearchGate. (1996). Synthesis of [3H]tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4h-imidazo[1,5-a][1][3]benzodiazepine 3-carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. [Link]

Sources

Reactivity comparison of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate with similar heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Position of Nitrogen Heterocycles in Drug Discovery

Six-membered nitrogen-containing heterocycles, particularly the piperidine and dihydropyridine scaffolds, are cornerstones of modern medicinal chemistry. Their prevalence in pharmaceuticals is a testament to their ability to serve as robust frameworks for orienting functional groups in three-dimensional space, thereby enabling precise interactions with biological targets.[1] The introduction of a carbonyl group and varying degrees of unsaturation within these rings creates a rich palette of reactivity, allowing for diverse synthetic elaborations.

This guide provides an in-depth comparison of the chemical reactivity of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (a cyclic α,β-unsaturated enone system), with two structurally related and synthetically valuable analogues:

  • tert-Butyl 4-oxopiperidine-1-carboxylate : The saturated counterpart (a simple ketone).

  • tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate : An isomeric α,β-unsaturated lactam.

By examining their behavior in key chemical transformations, we aim to provide researchers with a predictive framework for selecting the appropriate scaffold and reaction conditions to achieve their synthetic goals.

Structural and Electronic Overview

The reactivity of these heterocycles is fundamentally governed by the interplay of their core functional groups. The tert-butoxycarbonyl (Boc) protecting group, common to all three, significantly influences their chemical behavior by attenuating the nucleophilicity of the nitrogen atom through electron-withdrawal. This effect also subtly modulates the electrophilicity of the entire ring system.

G cluster_workflow Experimental Workflow: Conjugate Addition reagents 1. Dissolve Substrate in DCM (N₂ atm, 0°C) add_nuc 2. Add Thiophenol reagents->add_nuc add_base 3. Add Et₃N (catalyst) add_nuc->add_base react 4. Warm to RT Monitor by TLC add_base->react quench 5. Quench with aq. NaHCO₃ react->quench workup 6. Extraction & Drying quench->workup purify 7. Column Chromatography workup->purify analyze 8. Yield & Characterization purify->analyze G cluster_pathways Competing Nucleophilic Addition Pathways on Compound 1 cluster_hard Hard Nucleophile (e.g., R-Li) cluster_soft Soft Nucleophile (e.g., R₂CuLi) start Compound 1 (Enone) inter1 Intermediate Alkoxide (1,2-Adduct) start->inter1 1,2-Addition (Kinetic Control) inter2 Intermediate Enolate (1,4-Adduct) start->inter2 1,4-Addition (Thermodynamic Control) prod1 Tertiary Alcohol Product inter1->prod1 Protic Workup prod2 β-Substituted Ketone Product inter2->prod2 Protic Workup & Tautomerization

Sources

Cost-benefit analysis of different synthetic pathways for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. Its enone functionality within a protected piperidine ring system serves as a versatile scaffold for the synthesis of a wide array of complex nitrogen-containing molecules and pharmacologically active compounds. The strategic importance of this intermediate necessitates efficient and economically viable synthetic routes. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.

The nomenclature for this compound can be varied, with tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate being an alternative and equally valid name. For clarity, this guide will use the former, more systematic name, and will refer to the target molecule by its CAS Registry Number, 156496-89-8, where ambiguity may arise.

Executive Summary of Synthetic Strategies

Two principal synthetic strategies have emerged as the most viable for the preparation of this compound:

  • Route A: The Piperidone Pathway. This is a multi-step approach that begins with the synthesis of the saturated N-Boc-3-piperidone ring, followed by the introduction of a carbon-carbon double bond to form the target enone.

  • Route B: The Direct Unsaturated Ring Formation. This strategy focuses on constructing the unsaturated piperidine ring directly, primarily through modern synthetic methodologies such as allylic oxidation or ring-closing metathesis.

This guide will delve into the intricacies of each route, providing a thorough comparison of their respective advantages and disadvantages in terms of yield, cost, scalability, and operational complexity.

Route A: The Piperidone Pathway

This well-established, albeit longer, pathway relies on the initial construction of a saturated piperidone ring, which is then functionalized to introduce the desired unsaturation. The causality behind this experimental choice lies in the ready availability and relatively low cost of the initial starting material, 3-hydroxypyridine.

Workflow for Route A

Route A Workflow A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Hydrogenation C N-Boc-3-hydroxypiperidine B->C N-Boc Protection D N-Boc-3-piperidone C->D Oxidation E α-Bromo-N-Boc-3-piperidone D->E α-Bromination F This compound E->F Elimination

Caption: Workflow for the synthesis via the piperidone pathway (Route A).

Step-by-Step Analysis and Experimental Protocols

Step 1: Hydrogenation of 3-Hydroxypyridine

The initial step involves the reduction of the aromatic pyridine ring of 3-hydroxypyridine to the corresponding saturated piperidine. This is a critical transformation that requires careful selection of the catalyst and reaction conditions to achieve high yields and avoid over-reduction or side reactions.

  • Expertise & Experience: While various catalysts can be employed, rhodium on carbon has been shown to be particularly effective for the hydrogenation of hydroxypyridines.[1] The reaction is typically carried out under pressure in an aqueous or alcoholic solvent. A key consideration is the potential for catalyst poisoning by the nitrogen atom of the pyridine ring.

  • Experimental Protocol:

    • To a high-pressure reactor, add 3-hydroxypyridine (1.0 eq), 5% rhodium on carbon (1-2 mol%), and water or ethanol as the solvent.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 6 MPa and heat to 85°C.[1]

    • Maintain the reaction under these conditions for 5-10 hours, monitoring the uptake of hydrogen.

    • After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The filtrate containing 3-hydroxypiperidine can be used directly in the next step or purified by distillation.

Step 2: N-Boc Protection of 3-Hydroxypiperidine

The secondary amine of 3-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent oxidation step.

  • Trustworthiness: This is a standard and reliable protection reaction. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the most common method.

  • Experimental Protocol:

    • Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of ethanol and water.

    • Add a base, such as sodium carbonate or triethylamine (1.5-2.0 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

    • The crude N-Boc-3-hydroxypiperidine is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 3: Oxidation of N-Boc-3-hydroxypiperidine

The secondary alcohol of N-Boc-3-hydroxypiperidine is oxidized to the corresponding ketone, N-Boc-3-piperidone. Several oxidation methods are available, each with its own set of advantages and disadvantages.

  • Expertise & Experience: The choice of oxidant is critical. Swern oxidation, while high-yielding, requires cryogenic temperatures and produces a foul-smelling byproduct.[2] Dess-Martin periodinane (DMP) is a milder alternative but is relatively expensive. A cost-effective and scalable option is the Oppenauer oxidation.[3]

  • Experimental Protocol (Oppenauer Oxidation): [3]

    • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in a suitable solvent like toluene.

    • Add a ketone, such as acetone or cyclohexanone, in excess to act as the hydride acceptor.

    • Add a catalyst, typically an aluminum alkoxide like aluminum isopropoxide (0.1-0.3 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction and quench with a mild acid.

    • Perform an aqueous work-up and extract the product. The crude N-Boc-3-piperidone can be purified by vacuum distillation.

Step 4 & 5: α-Bromination and Elimination

The final steps in this pathway involve the introduction of a double bond adjacent to the ketone. This is typically achieved through an α-bromination followed by an elimination reaction.

  • Trustworthiness: This two-step sequence is a classic method for the synthesis of α,β-unsaturated ketones. Careful control of the reaction conditions is necessary to avoid side reactions.

  • Experimental Protocol:

    • α-Bromination: Dissolve N-Boc-3-piperidone (1.0 eq) in a suitable solvent like diethyl ether or tetrahydrofuran. Add bromine (1.0 eq) slowly at 0°C in the presence of a catalytic amount of aluminum chloride.[4]

    • Stir the reaction at 0°C for several hours until the starting material is consumed.

    • Elimination: Without isolating the bromo-intermediate, add a base such as lithium carbonate or triethylamine to the reaction mixture and heat to induce elimination of HBr.

    • After the elimination is complete, perform an aqueous work-up and extract the product.

    • The final product, this compound, is purified by column chromatography.

Route B: Direct Unsaturated Ring Formation

This more modern approach aims to construct the unsaturated piperidine ring directly, potentially reducing the number of synthetic steps and improving overall efficiency. The two most promising methods in this category are allylic oxidation and ring-closing metathesis.

Workflow for Route B

Route B Workflow cluster_0 Allylic Oxidation cluster_1 Ring-Closing Metathesis A N-Boc-1,2,3,6-tetrahydropyridine B This compound A->B Rh₂(cap)₄, TBHP C N-Boc-diallylamine D tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate C->D Grubbs Catalyst E Further Elaboration D->E F Target Molecule E->F

Caption: Workflows for direct unsaturated ring formation (Route B).

Method 1: Allylic Oxidation

This method involves the direct oxidation of an allylic C-H bond in a pre-formed N-Boc-tetrahydropyridine precursor.

  • Expertise & Experience: The use of a dirhodium caprolactamate catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant has been shown to be effective for the allylic oxidation of cyclic enamides.[5] This approach offers a more direct route to the target molecule compared to the multi-step piperidone pathway.

  • Experimental Protocol: [5]

    • Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable solvent such as dichloromethane.

    • Add dirhodium(II) caprolactamate (0.25 mol%).

    • Add tert-butyl hydroperoxide (TBHP, 70% in water) as the oxidant.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, perform an aqueous work-up and extract the product.

    • The crude product is then purified by column chromatography to yield this compound.

Method 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the synthesis of cyclic olefins. In this context, a suitable diene precursor can be cyclized to form the desired tetrahydropyridine ring system.

  • Trustworthiness: RCM has become a reliable and widely used reaction in organic synthesis. The choice of the Grubbs catalyst is crucial for the success of the reaction. While a direct RCM to the target molecule is conceivable, it is more commonly used to synthesize the core heterocyclic ring which can then be further functionalized. For instance, RCM of N-Boc-diallylamine yields N-Boc-3-pyrroline, a five-membered ring. A similar strategy with a longer chain diene could yield the six-membered ring.

  • Conceptual Protocol:

    • Synthesize a suitable N-Boc protected diene precursor.

    • Dissolve the diene in a solvent such as dichloromethane or toluene.

    • Add a Grubbs catalyst (typically 1-5 mol%).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, the catalyst can be removed by filtration through silica gel or by using a scavenger resin.

    • The resulting cyclic olefin can then be further elaborated to the target enone.

Cost-Benefit Analysis

MetricRoute A: The Piperidone PathwayRoute B: Direct Unsaturated Ring Formation
Starting Materials Cost Low to Moderate (3-hydroxypyridine is relatively inexpensive).Moderate to High (N-Boc-1,2,3,6-tetrahydropyridine and diene precursors can be more expensive).
Reagent & Catalyst Cost Moderate (Hydrogenation catalysts, oxidizing agents, and brominating agents).High (Dirhodium and Ruthenium catalysts are expensive).
Number of Steps 5 steps1-2 steps (potentially more for precursor synthesis in RCM).
Overall Yield Moderate (cumulative yield over multiple steps).Potentially Higher (fewer steps).
Process Complexity High (multiple steps, requires high-pressure hydrogenation and careful handling of bromine).Moderate (Allylic oxidation is relatively straightforward; RCM requires careful handling of air-sensitive catalysts).
Scalability Moderate to High (well-established procedures).Moderate (catalyst cost can be a limiting factor for large-scale synthesis).
Environmental Impact Moderate (use of heavy metal catalysts and halogenated reagents).Lower (more atom-economical, though metal catalysts are still used).

Conclusion and Recommendation

The choice of synthetic pathway for this compound is highly dependent on the specific requirements of the research or development program.

Route A, the Piperidone Pathway, is a robust and well-documented approach that is advantageous when starting material cost is a primary concern. The multi-step nature of this route, however, leads to a lower overall yield and greater operational complexity. It is well-suited for laboratories with access to high-pressure hydrogenation equipment and experience in handling hazardous reagents like bromine.

Route B, the Direct Unsaturated Ring Formation, offers a more elegant and potentially more efficient synthesis in terms of step-count and overall yield. The allylic oxidation method, in particular, presents a very direct and attractive option. However, the higher cost of the starting materials and the precious metal catalysts may be a significant drawback for large-scale production. This route is ideal for research settings where rapid access to the target molecule is a priority and where the higher cost of reagents can be justified.

For researchers and drug development professionals, a thorough evaluation of in-house capabilities, project timelines, and budget constraints is essential before embarking on the synthesis of this important heterocyclic building block.

References

  • Doyle, M. P., et al. (2009). Catalytic Allylic Oxidation of Cyclic Enamides and 3,4-Dihydro-2H-Pyrans by TBHP.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).
  • Organic Syntheses Procedure.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2019).
  • Donohoe, T. J., et al. (2009). Synthesis of substituted pyridines and pyridazines via ring closing metathesis.
  • Osberger, T. J., & White, M. C. (2014). N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. Journal of the American Chemical Society, 136(31), 11176-11181.
  • CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013).
  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate.
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
  • ChemicalBook. N-Boc-3,4-dihydro-2H-pyridine synthesis.
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022).
  • PubChem. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate. [Link]

  • CN101696187B - Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine. (2011).
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Organic Letters.
  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (2013).
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2025).
  • CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (2011).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks.
  • LATE-STAGE C(sp3)–H HYDROXYLATION, AMINATION, AND METHYLATION IN NITROGEN-CONTAINING MOLECULES BY KAIBO FENG DISSERTATION Sub - IDEALS - University of Illinois.
  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N - Benchchem.
  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid c

Sources

A Comparative Benchmarking Guide to the Stability of Nitrogen Protecting Groups: Featuring tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Orthogonal Stability in Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide development, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[1] A protecting group is a reversibly formed derivative that reduces the reactivity of the functional group, allowing other transformations to occur elsewhere in the molecule.[1] The efficacy of a synthetic route often hinges on the "orthogonality" of the protecting groups employed—the ability to remove one group under a specific set of conditions without affecting another.[1] This principle allows for selective and sequential chemical modifications, which is the cornerstone of complex molecule synthesis.

This guide provides an in-depth comparative analysis of the stability of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group, against other canonical nitrogen protecting groups: the benzyloxycarbonyl (Cbz or Z) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. Through a review of established chemical principles and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in protecting group strategy.

An Overview of Key Nitrogen Protecting Groups

The choice of a nitrogen protecting group is dictated by its stability profile—its resilience or lability to acidic, basic, reductive, or oxidative conditions. The three groups benchmarked in this guide represent the most common orthogonality classes.

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[2] It is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[3][4] Its defining characteristic is its stability to a wide range of nucleophiles and basic conditions, while being readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][5][6]

  • Benzyloxycarbonyl (Cbz or Z): Introduced in the 1930s by Bergmann and Zervas, the Cbz group was pivotal in the advancement of peptide chemistry.[7] It is typically installed using benzyl chloroformate (Cbz-Cl).[7][8] The Cbz group is stable to mildly acidic and basic conditions but is uniquely susceptible to cleavage by catalytic hydrogenolysis, offering a distinct deprotection pathway orthogonal to both Boc and Fmoc.[7][9]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is another critical tool in SPPS, valued for its acid stability.[10][11] This allows for an orthogonal strategy where the N-terminal amine is protected with Fmoc and acid-labile groups (like Boc or tert-butyl ethers) are used for side-chain protection.[11] The Fmoc group is exceptionally labile to basic conditions, typically removed with a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[12]

Stability Profile of this compound

The subject of our analysis, this compound[13], is an N-protected cyclic enaminone. Its stability is primarily governed by the electronic and steric properties of the Boc group attached to the ring nitrogen. Therefore, its chemical behavior can be confidently predicted to mirror that of other N-Boc protected amines and amides.

  • Acid Lability: The molecule is expected to be readily cleaved under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl carbocation, which subsequently forms isobutylene and carbon dioxide.[5][9] Reagents like neat TFA or HCl in an organic solvent will efficiently remove the Boc group.[5]

  • Base Stability: The Boc group is generally stable to basic conditions, including hydrolysis with aqueous bases and treatment with amine bases like piperidine.[3][14] This stability is crucial for its use in orthogonal synthesis schemes involving base-labile protecting groups like Fmoc.

  • Reductive/Oxidative Stability: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C), a condition used to cleave Cbz groups.[9] It is also generally stable to many common oxidizing and reducing agents that do not rely on strongly acidic conditions.

Comparative Stability Analysis: A Head-to-Head Benchmark

The utility of a protecting group is defined by its stability relative to others. The following table summarizes the stability of the Boc group (representing our title compound), Cbz, and Fmoc under various standard reaction conditions.

Condition CategoryReagent(s)This compound (Boc)Cbz (Z) GroupFmoc Group
Strong Acid TFA, HCl, HBr/AcOHLabile[5]Stable (but labile to HBr/AcOH)[7][15]Stable[10][11]
Weak Acid Acetic Acid (AcOH)StableStableStable
Strong Base NaOH, LiOH, t-BuOKStable[14]StableLabile
Weak Base 20% Piperidine in DMFStableStableLabile[12][16]
Catalytic Hydrogenolysis H₂ / Pd-CStable[9]Labile[7]Quasi-stable (can be cleaved)[10]
Lewis Acids AlCl₃Labile[3][5]StableStable

Mechanistic Insights into Deprotection Pathways

Understanding the mechanism of cleavage is fundamental to predicting reactivity and preventing unintended deprotection.

Boc Group Deprotection (Acid-Catalyzed)

The cleavage is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the departure of the tert-butyl group as a stable tertiary carbocation, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Cbz Group Deprotection (Catalytic Hydrogenolysis)

The Cbz group is cleaved by reduction on the surface of a palladium catalyst. The process involves the hydrogenolysis of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates.

Caption: Cbz group cleavage via catalytic hydrogenolysis.

Fmoc Group Deprotection (Base-Catalyzed)

Deprotection proceeds via an E1cB-like mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion undergoes elimination, releasing dibenzofulvene and the carbamate anion, which then loses CO₂ to give the free amine. The piperidine forms a stable adduct with the dibenzofulvene byproduct.[12]

Fmoc_Deprotection Start Fmoc-NR₂ Proton_Abstraction Proton Abstraction by Base (e.g., Piperidine) Start->Proton_Abstraction Carbanion Formation of Fluorenyl Carbanion Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Products R₂NH + CO₂ + Dibenzofulvene-Piperidine Adduct Elimination->Products Stability_Workflow cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis Prep Dissolve Protected Compound in Appropriate Solvent Acid Add Acidic Reagent (e.g., 50% TFA/DCM) Prep->Acid Split into 3 Aliquots Base Add Basic Reagent (e.g., 20% Piperidine/DMF) Prep->Base Split into 3 Aliquots Hydro Add Catalyst & H₂ Source (e.g., Pd/C, H₂) Prep->Hydro Split into 3 Aliquots Monitor Monitor Reaction (TLC, LC-MS) at t=0, 1h, 4h, 24h Acid->Monitor Base->Monitor Hydro->Monitor Workup Quench and Work-up Monitor->Workup Upon Completion or at Time Points Analyze Analyze Product Mixture (NMR, HPLC) Workup->Analyze

Caption: General workflow for comparative stability testing.

Protocol 1: Acid Stability Test (TFA Challenge)

This protocol assesses the lability of the protecting group to strong acid, characteristic of Boc deprotection.

  • Preparation: Dissolve 20 mg of the N-protected compound (e.g., this compound) in 1 mL of dichloromethane (DCM) in a small vial at room temperature.

  • Reaction Initiation: Add 1 mL of trifluoroacetic acid (TFA) to the vial to create a 50% TFA/DCM solution. Start a timer.

  • Monitoring: At specified time points (e.g., 5 min, 30 min, 2 hours), take a small aliquot of the reaction mixture. Spot it on a silica TLC plate and elute with an appropriate solvent system (e.g., 10% MeOH in DCM) to check for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the deprotected amine.

  • Work-up: After 2 hours, concentrate the reaction mixture under a stream of nitrogen. Co-evaporate with toluene (3 x 2 mL) to remove residual TFA.

  • Analysis: Analyze the crude residue by ¹H NMR or LC-MS to determine the extent of deprotection.

Protocol 2: Base Stability Test (Piperidine Challenge)

This protocol evaluates stability towards basic conditions typically used for Fmoc removal.

  • Preparation: Dissolve 20 mg of the N-protected compound in 0.8 mL of N,N-dimethylformamide (DMF).

  • Reaction Initiation: Add 0.2 mL of piperidine to the solution to create a 20% piperidine/DMF solution. Start a timer.

  • Monitoring: Monitor the reaction progress via TLC or LC-MS at time points as described in Protocol 1. The Fmoc-protected compound should show rapid conversion.

  • Work-up: After 2 hours, dilute the reaction mixture with 5 mL of ethyl acetate and wash with 1 M HCl (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Analyze the residue by ¹H NMR or LC-MS. The Boc and Cbz groups are expected to remain intact.

Protocol 3: Hydrogenolysis Stability Test

This protocol tests for lability under catalytic hydrogenation, the standard cleavage condition for Cbz groups.

  • Preparation: Dissolve 20 mg of the N-protected compound in 2 mL of methanol or ethyl acetate in a suitable reaction vessel.

  • Catalyst Addition: Carefully add ~5 mg of 10% Palladium on carbon (Pd/C) catalyst.

  • Reaction Initiation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂), typically using a balloon. Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The Cbz-protected compound should be consumed.

  • Work-up: Upon completion (or after 24 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate.

  • Analysis: Analyze the residue by ¹H NMR or LC-MS.

Conclusion and Strategic Recommendations

The stability of this compound is dictated by its N-Boc protecting group. This makes it a valuable synthetic intermediate that is stable to a wide array of basic, nucleophilic, and reductive conditions, yet is easily deprotected with strong acid.

The comparative analysis with Cbz and Fmoc groups underscores the power of orthogonal protection strategies in modern organic synthesis:

  • For syntheses requiring base-labile groups elsewhere in the molecule, the Boc group is an excellent choice for amine protection. Its stability to piperidine allows for the selective removal of Fmoc groups in its presence.

  • When subsequent steps involve strongly acidic conditions, the Cbz or Fmoc groups are preferred.

  • If the molecule contains reducible functionalities (e.g., alkenes, alkynes, or nitro groups) that are incompatible with hydrogenation, the Cbz group should be avoided in favor of Boc or Fmoc.

By understanding these distinct stability profiles, chemists can design more efficient, higher-yielding, and robust synthetic routes for the development of complex molecules and novel therapeutics.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is the foundation of its safe handling and disposal. Based on data from analogous compounds, it is prudent to treat this chemical as a potential irritant.[1]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar piperidine derivatives are known to cause skin and eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]

  • Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[3][4]

Given these potential hazards, strict adherence to the use of Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE)Specifications and Rationale
Eye Protection Chemical safety goggles or a face shield are essential to prevent contact with eyes.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
Body Protection A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[3]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
Segregation and Labeling of Chemical Waste

Proper segregation and labeling of chemical waste are critical for preventing accidental mixing of incompatible substances and ensuring that the waste is handled correctly by disposal personnel.

Step-by-Step Waste Segregation and Labeling Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof lid.[5]

  • Label the Container: From the moment waste is first added, the container must be clearly labeled as "HAZARDOUS WASTE".[5] The label should also include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date of initial waste accumulation

  • Segregate from Incompatibles: Store the waste container away from incompatible materials such as strong acids, bases, and reducing agents to prevent hazardous reactions.[6]

Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound, from initial collection to final removal by a certified waste management provider.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Waste Management A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in Designated Container A->B Handle Chemical C Step 3: Securely Cap and Label Container B->C After Use D Step 4: Store in Satellite Accumulation Area (SAA) C->D Awaiting Pickup E Step 5: Arrange for Pickup by Certified Waste Vendor D->E Contact EHS F Step 6: Vendor Transports to Treatment, Storage, and Disposal Facility (TSDF) E->F Scheduled Removal G Step 7: Final Disposal via Incineration or Landfill F->G Regulatory Compliance

Figure 1: Workflow for the disposal of this compound.
Detailed Disposal Procedures

Decontamination of Empty Containers:

  • Containers that once held this compound must be decontaminated before being discarded or repurposed.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • The solvent rinsate must be collected and disposed of as hazardous waste in the designated container.

Disposal of Unused or Expired Chemical:

  • Do Not Sewer: Under no circumstances should this chemical be disposed of down the drain.[7][8] This is in line with the U.S. Environmental Protection Agency (EPA) regulations that prohibit the sewering of hazardous waste pharmaceuticals.[7][8]

  • Solid Waste: If the compound is in a solid form, carefully transfer it to the designated hazardous waste container, avoiding the creation of dust.[9]

  • Solutions: If the compound is in a solution, transfer the solution to a compatible, labeled hazardous waste container.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Control the Spill: For minor spills, and if it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[10][11]

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Regulatory Compliance

All chemical waste disposal must be conducted in accordance with local, state, and federal regulations. In the United States, the primary regulatory framework is provided by the EPA under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with these regulations.[5] This includes maintaining accurate records of waste generation and disposal.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and requirements.

References

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)- carboxylate. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • The Sherwin-Williams Company. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No: 156496-89-8) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific risks associated with a chemical is the critical first step in designing an effective protection strategy. For this compound, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • H302: Harmful if swallowed .

  • H315: Causes skin irritation .

  • H319: Causes serious eye irritation .

  • H335: May cause respiratory irritation .

These classifications, indicated by the GHS07 pictogram, signal that the compound can cause significant irritation upon contact with the skin, eyes, and respiratory tract, and poses a toxicological risk if ingested. Our entire personal protective equipment (PPE) strategy is built upon mitigating these specific risks.

Core Protective Measures: Your First Line of Defense

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The following table summarizes the essential equipment required for handling this compound.

Protection Area Required PPE Specification & Rationale
Hand Protection Nitrile or Neoprene GlovesRationale: These materials offer broad chemical resistance, which is crucial for handling pyridine derivatives. Latex gloves are not recommended due to their poor resistance to many organic solvents and reagents[1]. Specification: Minimum thickness of >0.3 mm with a permeation time of at least 120 minutes is advisable for sustained operations[2]. Always inspect gloves for tears or punctures before use[3].
Eye & Face Protection Chemical Splash Goggles & Face ShieldRationale: The compound poses a risk of serious eye irritation. Goggles provide a complete seal around the eyes to protect from splashes and airborne particles. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities[4].
Body Protection Fully-Buttoned Laboratory CoatRationale: A lab coat is essential to protect against skin irritation from accidental spills or contact[1][5]. Specification: Ensure the coat is long-sleeved and fully buttoned to provide maximum coverage.
Respiratory Protection Use within a Certified Chemical Fume HoodRationale: As the primary engineering control, a fume hood is critical to mitigate the risk of respiratory tract irritation by containing dust and vapors at the source[3][5]. For tasks outside a hood or if aerosolization is possible, a NIOSH-approved respirator (e.g., a P95 particle respirator) may be required as a secondary measure[3].

Operational and Disposal Plans: Integrating Safety into Your Workflow

Effective safety is not just about wearing the right gear; it's about integrating safe practices into every step of your experimental workflow.

Pre-Operational Safety Checklist
  • Confirm Ventilation: Verify that the chemical fume hood is operational and the airflow is adequate.

  • Inspect PPE: Thoroughly check all PPE for damage, degradation, or contamination before donning.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review SDS: Have the Safety Data Sheet (SDS) readily available for quick reference in case of an emergency.

Safe Handling and Decontamination Workflow

The following workflow illustrates the critical steps for safely handling the compound from retrieval to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase a 1. Don Full PPE (Gloves, Goggles, Lab Coat) b 2. Prepare Fume Hood (Clean surface, verify airflow) a->b c 3. Weigh Compound (Use anti-static weigh boat) b->c d 4. Perform Experiment (Keep sash at lowest practical height) c->d e 5. Decontaminate (Wipe down surfaces, glassware) d->e f 6. Segregate Waste (Contaminated PPE, chemical waste) e->f g 7. Doff PPE (Remove gloves last, avoid self-contamination) f->g h 8. Wash Hands Thoroughly g->h

Safe Handling Workflow Diagram
Spill Response

In the event of a small spill inside a chemical fume hood:

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Containment: Use an absorbent material like sand or a universal binding agent to contain the spill[6]. Do not use combustible materials.

  • Clean-up: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal[3][5].

  • Decontaminate: Wipe the spill area clean.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container[3]. Do not dispose of them in regular trash.

  • Chemical Waste: Unused chemical and reaction residues must be disposed of as hazardous waste. Dispose of the container at a hazardous or special waste collection point in accordance with local, state, and federal regulations[7][8]. Never pour chemical waste down the drain[6].

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the hallmark of a trustworthy and effective scientific professional.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate. [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • United Initiators. (2018). Safety Data Sheet: DTBP. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)- carboxylate. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.